Ameltolide
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-amino-N-(2,6-dimethylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-4-3-5-11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIWGOAXOBPQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052860 | |
| Record name | Ameltolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787-93-9 | |
| Record name | Ameltolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=787-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ameltolide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ameltolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-N-(2,6-dimethylphenyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMELTOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83240ZOVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ameltolide: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide) is an experimental anticonvulsant agent that has demonstrated efficacy in preclinical models of epilepsy. As a member of the 4-aminobenzamide class of compounds, its mechanism of action is primarily attributed to the modulation of neuronal excitability. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data and detailed experimental methodologies. The primary molecular target is strongly suggested to be the voltage-gated sodium channel, a key player in the generation and propagation of action potentials. This guide will delve into the evidence supporting this hypothesis, present relevant pharmacokinetic and pharmacodynamic data, and outline the protocols for the key assays used to characterize this compound's anticonvulsant activity.
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The principal mechanism of action for this compound is believed to be the blockade of voltage-gated sodium channels (VGSCs) in neurons. This action is consistent with its "phenytoin-like" anticonvulsant profile observed in in-vitro preparations of cortical slices[1]. By binding to VGSCs, this compound likely stabilizes the inactivated state of the channel, a mechanism shared by other established anticonvulsants like phenytoin and carbamazepine. This state-dependent inhibition prevents the rapid, repetitive firing of neurons that is characteristic of seizure activity, thereby limiting the spread of aberrant electrical discharges in the brain.
The interaction of this compound with VGSCs has been substantiated by in-vitro binding studies. A key study demonstrated a direct interaction between this compound and neuronal voltage-dependent sodium channels[2]. This interaction is believed to be the molecular basis for its efficacy in the Maximal Electroshock Seizure (MES) test, a standard preclinical model for generalized tonic-clonic seizures. The correlation between the in-vitro binding affinity for the sodium channel and the in-vivo anticonvulsant activity in the MES test provides strong evidence for this mechanism[2].
Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound at the voltage-gated sodium channel.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and its metabolites.
Table 1: In-Vitro Binding Affinity
| Compound | Assay | Preparation | IC50 (µM) | Reference |
| This compound | [3H]batrachotoxinin-A-20α-benzoate binding inhibition | Rat brain synaptosomes | 0.97 | [2] |
| Phenytoin | [3H]batrachotoxinin-A-20α-benzoate binding inhibition | Rat brain synaptosomes | 0.86 | [2] |
Table 2: In-Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Test)
| Compound | Species | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Mouse | Oral | 1.4 | |
| Metabolite 6 | Mouse | Oral | 10.9 | |
| Metabolite 7 | Mouse | Oral | >100 | |
| This compound | Rat | Oral | 135 µmol/kg | |
| Phenytoin | Rat | Oral | 121 µmol/kg |
Table 3: Pharmacokinetic Parameters in Mice (Oral Administration of 2.0 mg/kg this compound)
| Analyte | Cmax (ng/mL) | Reference |
| This compound | 572 | |
| N-acetyl metabolite 3 | 387 | |
| Hydroxy metabolite 7 | 73 |
Table 4: Pharmacokinetic Parameters in Dogs (Oral Administration)
| Parameter | Value | Unit | Reference |
| Bioavailability Normalized Volume of Distribution | 1.20 | L/kg | |
| Elimination Half-life | 5.46 | h |
Detailed Experimental Protocols
Maximal Electroshock Seizure (MES) Test
This test is a standard preclinical model for evaluating potential anticonvulsant drugs against generalized tonic-clonic seizures.
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Electroconvulsive shock device with corneal electrodes.
-
Male CF-1 mice or Sprague-Dawley rats.
-
Test compound (this compound) and vehicle control.
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).
-
Saline solution (0.9%).
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. On the day of the experiment, weigh each animal to determine the appropriate dose of the test compound.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or oral gavage). The timing of the MES test should coincide with the suspected time of peak effect of the compound.
-
Anesthesia and Electrode Placement: At the time of testing, apply a drop of topical anesthetic to the corneas of the animal. Following this, apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Induction of Seizure: Deliver a supramaximal electrical stimulus through the corneal electrodes. For mice, a typical stimulus is 50 Hz, 50 mA for 0.2 seconds. For rats, a typical stimulus is 60 Hz, 150 mA for 0.2 seconds.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is considered a positive endpoint, indicating protection by the test compound.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using appropriate statistical methods (e.g., probit analysis).
Experimental Workflow: MES Test
Caption: Workflow for the Maximal Electroshock Seizure (MES) test.
[3H]batrachotoxinin-A-20α-benzoate (BTX-B) Binding Assay
This is a radioligand binding assay used to investigate the interaction of compounds with site 2 of the voltage-gated sodium channel.
Objective: To determine the affinity of this compound for the batrachotoxin binding site on the voltage-gated sodium channel.
Materials:
-
[3H]batrachotoxinin-A-20α-benzoate (radioligand).
-
Rat brain synaptosomal membrane preparation.
-
Test compound (this compound) at various concentrations.
-
Veratridine (to define non-specific binding).
-
Scintillation counter and vials.
-
Glass fiber filters.
-
Incubation buffer.
Procedure:
-
Membrane Preparation: Prepare synaptosomal membranes from rat cerebral cortices according to standard protocols.
-
Assay Setup: In test tubes, combine the synaptosomal membrane preparation, a fixed concentration of [3H]BTX-B, and varying concentrations of this compound or the reference compound (e.g., phenytoin). For determining non-specific binding, a separate set of tubes will contain a high concentration of a known site 2 ligand like veratridine.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific [3H]BTX-B binding (IC50) is then determined by non-linear regression analysis.
Experimental Workflow: [3H]BTX-B Binding Assay
Caption: Workflow for the [3H]batrachotoxinin-A-20α-benzoate binding assay.
Metabolism and Pharmacokinetics
This compound undergoes metabolism in vivo, primarily through N-acetylation and hydroxylation of one of the methyl groups. The resulting metabolites have been shown to be significantly less potent as anticonvulsants compared to the parent compound, indicating that this compound itself is the primary active moiety.
Pharmacokinetic studies in mice have shown that after oral administration, this compound is readily absorbed, with detectable plasma concentrations of both the parent drug and its metabolites. In dogs, this compound exhibits a one-compartment open model with first-order absorption, and has an elimination half-life of approximately 5.46 hours.
Conclusion
References
- 1. Relation of plasma and brain concentrations of the anticonvulsant this compound to its pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Ameltolide's Sodium Channel Blocking Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ameltolide, a compound with demonstrated anticonvulsant properties, exerts its primary mechanism of action through the blockade of voltage-gated sodium channels. This technical guide provides an in-depth analysis of this compound's interaction with these channels, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.
Introduction
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Their dysfunction can lead to neurological disorders such as epilepsy. This compound, like other established antiepileptic drugs such as phenytoin and carbamazepine, modulates the activity of these channels, thereby reducing neuronal hyperexcitability. Understanding the precise nature of this compound's sodium channel blocking activity is essential for its potential therapeutic application and for the development of novel anticonvulsant agents.
Quantitative Data: Inhibitory Activity of this compound and Analogues
The inhibitory potency of this compound and its structural analogues on neuronal voltage-dependent sodium channels has been quantified through in vitro binding assays. Additionally, their anticonvulsant efficacy has been determined in vivo. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of [3H]batrachotoxinin-A-20α-benzoate Binding to Rat Brain Synaptosomes [1]
| Compound | Apparent IC50 (µM) |
| This compound (Compound 2) | 0.97 |
| Compound 1 | 0.25 |
| Compound 3 | 0.35 |
| Compound 5 | 25.8 |
| Compound 8 | 161.3 |
| Compound 9 | 183.5 |
| Compound 10 | 0.11 |
| Compound 13 | 1.86 |
| Compound 14 | 47.8 |
| Phenytoin (PHT) | 0.86 |
Table 2: In Vivo Anticonvulsant Activity in the Maximal Electroshock Seizure (MES) Test in Rats (Oral Administration) [1]
| Compound | Anticonvulsant ED50 (µmol/kg) |
| This compound (Compound 2) | 135 |
| Compound 1 | 52 |
| Compound 3 | 284 |
| Compound 8 | 231 |
| Compound 9 | 131 |
| Compound 10 | 25 |
| Compound 13 | 369 |
| Compound 14 | 354 |
| Phenytoin (PHT) | 121 |
| Compound 5 | > 650 |
Experimental Protocols
In Vitro: [3H]batrachotoxinin-A-20α-benzoate Binding Assay
This competitive binding assay assesses the ability of a test compound to displace the radioligand [3H]batrachotoxinin-A-20α-benzoate from its binding site on the voltage-gated sodium channel.
-
Tissue Homogenization: Whole rat brains are homogenized in a chilled sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptosomal fraction.
-
A low-speed centrifugation (e.g., 1,000 x g for 10 minutes) is performed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
-
Washing: The synaptosomal pellet is washed with fresh buffer to remove contaminants.
-
Resuspension: The final pellet is resuspended in an appropriate assay buffer.
-
Protein Quantification: The protein concentration of the synaptosomal preparation is determined using a standard method (e.g., Bradford or BCA assay) to ensure consistent amounts are used in the binding assay.
-
Incubation Mixture: In assay tubes, the following components are combined:
-
Rat brain synaptosomes (a defined amount of protein, e.g., 100-200 µg).
-
[3H]batrachotoxinin-A-20α-benzoate at a fixed concentration (typically near its Kd).
-
Varying concentrations of the unlabeled test compound (e.g., this compound) or vehicle.
-
Assay buffer to reach the final incubation volume.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). The filters trap the synaptosomes with the bound radioligand.
-
Washing: The filters are rapidly washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.
In Vivo: Maximal Electroshock Seizure (MES) Test in Rats
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar strain) are used. They are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the experimental environment before testing.
-
Route of Administration: this compound and its analogues are administered orally (p.o.) via gavage.
-
Dosing: A range of doses of the test compounds are administered to different groups of animals. A vehicle control group receives the vehicle alone.
-
Time of Testing: The MES test is conducted at the time of peak effect of the drug, which is determined in preliminary studies.
-
Electrical Stimulation: A brief electrical stimulus (e.g., 50-150 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Seizure Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.
-
Protection Criteria: An animal is considered protected if it does not exhibit tonic hindlimb extension.
-
Data Analysis: The percentage of animals protected at each dose is determined. The ED50 value, the dose of the drug that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Visualizations: Mechanisms and Workflows
Mechanism of Use-Dependent Sodium Channel Blockade
This compound, like many other sodium channel-blocking anticonvulsants, exhibits use-dependent blockade. This means that the drug has a higher affinity for sodium channels that are frequently activated (i.e., in the open or inactivated states) compared to channels in the resting state. This property allows for the selective targeting of hyperexcitable neurons, which are characteristic of epileptic seizures, while having a lesser effect on neurons firing at a normal physiological rate.
References
Ameltolide: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ameltolide, also known by its developmental code LY201116, is an experimental anticonvulsant agent belonging to the 4-aminobenzamide class of compounds.[1] It has demonstrated significant efficacy in preclinical animal models of epilepsy, suggesting a mechanism of action similar to that of established antiepileptic drugs like phenytoin.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and pharmacological profile of this compound. The information is presented to support further research and development efforts in the field of neurology and medicinal chemistry.
Chemical Structure and Physicochemical Properties
This compound is chemically designated as 4-Amino-N-(2,6-dimethylphenyl)benzamide.[1] Its structure features a central benzamide core with an amino group at the 4-position of the phenyl ring and the amide nitrogen substituted with a 2,6-dimethylphenyl group.
| Identifier | Value |
| IUPAC Name | 4-Amino-N-(2,6-dimethylphenyl)benzamide |
| CAS Number | 787-93-9 |
| Chemical Formula | C₁₅H₁₆N₂O |
| SMILES | Cc1cccc(C)c1NC(=O)c1ccc(N)cc1 |
| InChI | InChI=1S/C15H16N2O/c1-10-4-3-5-11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18) |
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value |
| Molecular Weight | 240.30 g/mol |
| Melting Point | 220 - 222 °C |
| Solubility | Soluble in DMSO; Slightly soluble in Chloroform and Methanol |
| Appearance | Solid powder |
Synthesis of this compound
The synthesis of this compound can be achieved through the formation of an amide bond between a 4-aminobenzoic acid derivative and 2,6-dimethylaniline. A common approach involves the activation of the carboxylic acid group of a protected 4-aminobenzoic acid, followed by coupling with the amine. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
Experimental Protocol: Synthesis of 4-Amino-N-(2,6-dimethylphenyl)benzamide
This protocol is a representative procedure based on established methods for the synthesis of similar benzamide derivatives.[3][4]
Step 1: Synthesis of 4-Nitro-N-(2,6-dimethylphenyl)benzamide
-
To a solution of 2,6-dimethylaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM), cooled to 0°C, add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-nitro-N-(2,6-dimethylphenyl)benzamide.
Step 2: Synthesis of 4-Amino-N-(2,6-dimethylphenyl)benzamide (this compound)
-
Suspend the crude 4-nitro-N-(2,6-dimethylphenyl)benzamide from the previous step in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, Tin(II) chloride dihydrate (4.0-5.0 equivalents), followed by the careful addition of concentrated HCl.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Mechanism of Action
The primary mechanism of action of this compound is believed to be the blockade of voltage-gated sodium channels in neurons. This mode of action is shared with other established anticonvulsant drugs, including phenytoin and carbamazepine. By binding to the sodium channels, this compound stabilizes them in the inactivated state, which prevents the rapid, repetitive firing of neurons that is characteristic of epileptic seizures.
Pharmacological Properties
This compound has been evaluated in several preclinical models to determine its anticonvulsant efficacy and neurotoxicity. The primary model used to assess its efficacy against generalized tonic-clonic seizures is the Maximal Electroshock (MES) test.
Preclinical Anticonvulsant Activity
| Species | Test | Route of Administration | ED₅₀ | Reference |
| Mouse | MES | Oral | 1.4 mg/kg | |
| Rat | MES | Oral | 135 µmol/kg |
Metabolism and Metabolite Activity
This compound is metabolized in vivo, primarily through N-acetylation and hydroxylation of one of the methyl groups. The resulting metabolites have significantly reduced anticonvulsant activity compared to the parent compound.
| Compound | MES ED₅₀ (mg/kg, oral, mouse) |
| This compound | 1.4 |
| N-acetyl metabolite | 4.7 |
| Hydroxy metabolite | 10.9 |
| N-acetyl-hydroxy metabolite | >100 |
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for assessing the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Procedure:
-
Animals (typically mice or rats) are administered the test compound (this compound) or a vehicle control at various doses.
-
After a predetermined time, corresponding to the time of peak effect of the drug, a maximal electrical stimulus is delivered via corneal electrodes.
-
The stimulus induces a characteristic seizure pattern, with the endpoint being the abolition of the hindlimb tonic extensor component of the seizure.
-
The dose of the compound that protects 50% of the animals from the tonic extensor seizure (ED₅₀) is then calculated.
Neurotoxicity Assessment (Rotarod Test)
The rotarod test is used to assess motor coordination and potential neurological deficits induced by a test compound.
Procedure:
-
Animals are trained to walk on a rotating rod.
-
After administration of the test compound or vehicle, the animals are placed back on the rotarod, which is rotating at a constant or accelerating speed.
-
The latency to fall from the rod is recorded. A decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment or neurotoxicity.
-
The dose that causes 50% of the animals to fail the test (TD₅₀) is determined.
Clinical Development
Conclusion
This compound is a potent experimental anticonvulsant of the 4-aminobenzamide class with a mechanism of action attributed to the blockade of voltage-gated sodium channels. Its chemical structure and physicochemical properties have been well-characterized. Preclinical studies have demonstrated its efficacy in animal models of generalized seizures. However, its clinical development appears to have been halted for reasons that are not publicly documented. The information compiled in this technical guide provides a solid foundation for researchers interested in this compound and the development of novel anticonvulsant therapies.
References
- 1. Synthesis and pharmacological evaluation of a major metabolite of this compound, a potent anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relation of plasma and brain concentrations of the anticonvulsant this compound to its pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Ameltolide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ameltolide, chemically known as 4-amino-N-(2,6-dimethylphenyl)benzamide, is a potent anticonvulsant agent that has been the subject of significant research in the field of medicinal chemistry.[1][2] As a member of the 4-aminobenzamide class of compounds, it has demonstrated notable efficacy in preclinical models of epilepsy. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, including detailed experimental protocols, quantitative data, and visualizations of the synthetic and metabolic pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticonvulsant therapies.
Core Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the acylation of 2,6-dimethylaniline with 4-nitrobenzoyl chloride, followed by the reduction of the resulting nitro intermediate.
Step 1: Synthesis of 4-Nitro-N-(2,6-dimethylphenyl)benzamide
This initial step involves the formation of an amide bond between 4-nitrobenzoyl chloride and 2,6-dimethylaniline.
Experimental Protocol:
-
Materials:
-
4-Nitrobenzoyl chloride
-
2,6-Dimethylaniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylaniline (1.0 equivalent) and a suitable non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution with continuous stirring.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-nitro-N-(2,6-dimethylphenyl)benzamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (4-Amino-N-(2,6-dimethylphenyl)benzamide)
The final step involves the reduction of the nitro group of the intermediate to an amine, yielding this compound.
Experimental Protocol:
-
Materials:
-
4-Nitro-N-(2,6-dimethylphenyl)benzamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate
-
Concentrated Hydrochloric acid (if using SnCl₂)
-
Hydrogen gas (H₂) (if using Pd/C)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure (using Tin(II) chloride):
-
Suspend 4-nitro-N-(2,6-dimethylphenyl)benzamide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (e.g., 3-5 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
-
Alternative Procedure (using Catalytic Hydrogenation):
-
Dissolve 4-nitro-N-(2,6-dimethylphenyl)benzamide in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
Synthesis of this compound Derivatives
The core structure of this compound has been modified to explore structure-activity relationships and to investigate its metabolic fate. A key derivative is its major metabolite, N-[4-[[[2-(hydroxymethyl)-6-methylphenyl]amino]carbonyl]phenyl]acetamide.
Synthesis of a Major Metabolite of this compound
The synthesis of this metabolite involves a multi-step process starting from readily available materials.[1] While the full detailed protocol is proprietary, the general strategy involves the introduction of a hydroxymethyl group on one of the methyl substituents of the dimethylphenyl ring and N-acetylation of the 4-amino group.[1]
Quantitative Data
The following tables summarize key quantitative data for this compound and its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₅H₁₆N₂O | 240.30 | 200-202 |
| 4-Nitro-N-(2,6-dimethylphenyl)benzamide | C₁₅H₁₄N₂O₃ | 270.29 | Not widely reported |
| N-[4-[[[2-(hydroxymethyl)-6-methylphenyl]amino]carbonyl]phenyl]acetamide | C₁₇H₁₈N₂O₃ | 298.34 | Not widely reported |
| Compound | Anticonvulsant Activity (MES, ED₅₀ mg/kg, oral in mice) | Reference |
| This compound | 1.4 | [1] |
| N-acetyl metabolite | 4.7 | |
| Hydroxy metabolite | 10.9 | |
| N-acetyl hydroxy metabolite | >100 |
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic pathway for this compound.
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for this compound synthesis.
References
Ameltolide Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ameltolide, 4-amino-N-(2,6-dimethylphenyl)benzamide, is a potent anticonvulsant agent that has been the subject of significant research in the quest for novel epilepsy treatments. Its mechanism of action is understood to be similar to that of established antiepileptic drugs like phenytoin and carbamazepine, involving the modulation of voltage-dependent sodium channels.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, offering a comprehensive resource for researchers and drug development professionals. By systematically examining how chemical modifications to the this compound scaffold influence its anticonvulsant activity, this guide aims to facilitate the rational design of next-generation antiepileptic drugs.
Core Structure and Mechanism of Action
This compound's core structure consists of a 4-aminobenzamide moiety linked to a 2,6-dimethylphenyl group. This structural arrangement is crucial for its interaction with voltage-dependent sodium channels, a key target in the control of neuronal hyperexcitability that underlies epileptic seizures. While X-ray crystallography has shown this compound to exist in a trans configuration, molecular modeling studies suggest that the cis conformation of the CO-NH amide bond is likely the pharmacologically active form, aligning it with the SAR of other phenytoinergic antiepileptic drugs.
The primary mechanism of action of this compound and its active analogs is the use-dependent blockade of voltage-gated sodium channels. This interaction stabilizes the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizure activity. The affinity of this compound analogs for the sodium channel is a key determinant of their anticonvulsant potency.
Structure-Activity Relationship (SAR) Analysis
The anticonvulsant activity of this compound analogs has been extensively studied, primarily through the maximal electroshock (MES) seizure test in rodents, which is a reliable predictor of efficacy against generalized tonic-clonic seizures. The affinity for the neuronal voltage-dependent sodium channel is typically determined using radioligand binding assays with agents like [3H]batrachotoxinin-A 20-α-benzoate.
A key study by Vamecq et al. (1998) provides a foundational dataset for understanding the SAR of this compound. The following tables summarize the quantitative data from this and other relevant studies, categorizing the analogs based on their structural class.
N-(2,6-dimethylphenyl)benzamide Analogs
This series explores modifications on the benzamide portion of the this compound scaffold.
| Compound Number | R1 (Benzamide Ring Position) | Anticonvulsant Activity (MES ED50, µmol/kg, p.o. in rats) | Sodium Channel Affinity (IC50, µM) |
| 1 | H | 52 | 0.25 |
| 2 (this compound) | 4-NH2 | 135 | 0.97 |
| 3 | 4-NO2 | 284 | 0.35 |
Note: The specific substitutions for each compound number are based on the descriptions in Vamecq et al. (1998). The exact structures beyond the specified R group are inferred from the parent compound, this compound.
N-(2,2,6,6-tetramethyl)piperidinyl-4-benzamide Analogs
This series replaces the N-(2,6-dimethylphenyl) group with a sterically hindered piperidinyl moiety.
| Compound Number | R1 (Benzamide Ring Position) | Anticonvulsant Activity (MES ED50, µmol/kg, p.o. in rats) | Sodium Channel Affinity (IC50, µM) |
| 4 | H | Not Reported | Not Reported |
| 5 | 4-NH2 | >650 | 25.8 |
| 6 | 4-NO2 | Not Reported | Not Reported |
Note: The specific substitutions for each compound number are based on the descriptions in Vamecq et al. (1998). The exact structures beyond the specified R group are inferred from the general class description.
N-(2,6-dimethylphenyl)phthalimide Analogs
This series introduces a rigid phthalimide group in place of the benzamide moiety.
| Compound Number | R1 (Phthalimide Ring Position) | Anticonvulsant Activity (MES ED50, µmol/kg, p.o. in rats) | Sodium Channel Affinity (IC50, µM) |
| 8 | H | 231 | 161.3 |
| 9 | 4-CH3 | 131 | 183.5 |
| 10 | 4-NH2 | 25 | 0.11 |
| 13 | 4-NO2 | 369 | 1.86 |
| 14 | 3-NO2 | 354 | 47.8 |
Note: The specific substitutions for each compound number are based on the descriptions in Vamecq et al. (1998). The exact structures beyond the specified R group are inferred from the general class description.
Key SAR Insights:
-
4-Amino Group: The presence and position of the amino group on the benzoyl or phthaloyl ring are critical for activity. In the N-(2,6-dimethylphenyl)phthalimide series, the 4-amino analog (10 ) is the most potent compound, with a significantly lower MES ED50 and a much higher affinity for the sodium channel compared to other analogs.
-
N-Phenyl Substitution: The 2,6-dimethylphenyl substituent appears to be optimal for potent anticonvulsant activity.
-
Rigidity: The rigid phthalimide scaffold, particularly with a 4-amino substituent, can lead to highly potent compounds.
-
Metabolism: Metabolic N-acetylation and hydroxylation of the 4-amino group and the methyl substituents, respectively, have been shown to dramatically decrease the anticonvulsant potency of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections outline the protocols for the key experiments cited.
Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for assessing anticonvulsant efficacy against generalized tonic-clonic seizures.
Objective: To determine the median effective dose (ED50) of a compound required to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Electroconvulsive shock apparatus with corneal or ear-clip electrodes.
-
Male mice or rats of a standardized strain and weight.
-
Test compounds and vehicle control.
-
Saline solution with an anesthetic for corneal electrodes.
Procedure:
-
Animal Preparation: Animals are fasted overnight with free access to water. On the day of the experiment, they are weighed and randomly assigned to treatment groups.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The time of peak effect (TPE) for the compound should be determined in preliminary studies.
-
Electroshock Induction: At the TPE, a supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 A for 0.2-0.3 s) is delivered through corneal or ear-clip electrodes. A drop of saline/anesthetic solution is applied to the eyes before placing the corneal electrodes.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.
-
Data Analysis: The percentage of animals protected at each dose is recorded. The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.
Radioligand Binding Assay for Voltage-Gated Sodium Channels
This in vitro assay measures the affinity of a test compound for the voltage-gated sodium channel.
Objective: To determine the inhibitory concentration (IC50) of a compound that displaces 50% of a specific radioligand from the batrachotoxin (BTX) binding site on the sodium channel.
Materials:
-
Synaptosomal membrane preparations from rat brain tissue.
-
[3H]batrachotoxinin-A 20-α-benzoate ([3H]BTX-B) as the radioligand.
-
Test compounds at various concentrations.
-
Incubation buffer (e.g., 50 mM HEPES, 5.4 mM KCl, 0.8 mM MgSO4, 130 mM choline chloride, pH 7.4).
-
Scintillation counter and vials.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Synaptosomes are prepared from rat cerebral cortices by homogenization and differential centrifugation.
-
Binding Assay: In assay tubes, the synaptosomal membranes are incubated with a fixed concentration of [3H]BTX-B and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., veratridine).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by non-linear regression analysis of the competition binding curve.
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action on voltage-gated sodium channels.
Experimental Workflow for SAR Studies
References
Pharmacokinetics of Ameltolide in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Ameltolide, a potent anticonvulsant agent, as characterized in various preclinical animal models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, present quantitative data in structured tables, describe experimental methodologies, and visualize key processes through diagrams. This information is crucial for understanding the disposition of this compound and for guiding further drug development efforts.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been investigated in several animal species. The following tables summarize the key quantitative data obtained from these studies, allowing for easy comparison across different models.
Table 1: Pharmacokinetics of this compound in Mice
| Parameter | Value | Conditions |
| Dose | 2.0 mg/kg | Oral administration |
| Cmax (this compound) | 572 ng/mL | Plasma |
| Cmax (N-acetyl metabolite) | 387 ng/mL | Plasma |
| Cmax (Hydroxy metabolite) | 73 ng/mL | Plasma |
Cmax: Maximum plasma concentration.
Data derived from a study on the pharmacological evaluation of a major metabolite of this compound[1].
Table 2: Pharmacokinetics of this compound in Rats
Table 3: Pharmacokinetics of this compound in Dogs
| Parameter | Value | Conditions |
| Dose | 3 mg/kg | Single oral administration |
| Elimination Half-life (t½) | 5.46 h | - |
| Volume of Distribution (Vd) | 1.20 L/kg | Bioavailability normalized |
Data from a nonlinear mixed effects pharmacokinetic/pharmacodynamic analysis in a canine seizure model[3].
Table 4: Pharmacokinetics of this compound in Rhesus Monkeys
| Parameter | Observation | Conditions |
| Dose | 5, 10, 20, 45, and 100 mg/kg | Daily oral administration via nasogastric intubation |
| Tmax | Approximately 3 hours | After a single 20 mg/kg oral dose |
| AUC | Larger than expected at doses ≥ 20 mg/kg | Suggests saturation of metabolism and/or excretion |
| Metabolite Levels | Plasma concentrations of the N-acetyl metabolite were one to two orders of magnitude greater than the parent drug. | - |
AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration.
Observations from a subchronic toxicity and pharmacokinetic study[4].
Experimental Protocols
The following sections describe the methodologies employed in the key pharmacokinetic studies of this compound in different animal models.
Studies in Mice
-
Animal Model: Specific mouse strains used in the studies are not consistently detailed in the abstracts.
-
Drug Administration: this compound was administered orally (p.o.) at a dose of 2.0 mg/kg for the determination of plasma concentrations of the parent drug and its metabolites.
-
Sample Collection: Plasma samples were collected at various time points after drug administration to determine the Cmax of this compound and its metabolites.
-
Analytical Method: While the specific analytical method is not detailed in the abstract, techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for the quantification of small molecules and their metabolites in plasma.
Studies in Rats
-
Animal Model: The specific rat strains are not always mentioned.
-
Drug Administration: this compound was administered orally across a range of doses to establish the relationship between dose and plasma/brain concentrations.
-
Sample Collection: Plasma and brain tissue were collected to evaluate drug concentrations and the correlation between them.
-
Analytical Method: Specific parameters for the analytical methods used for quantification are not available in the reviewed literature.
Studies in Dogs
-
Animal Model: The studies utilized eight dogs in a crossover design.
-
Drug Administration: Five different oral doses of this compound were administered. For the detailed pharmacokinetic analysis, a single 3 mg/kg oral dose was used.
-
Sample Collection: Complete plasma concentration-time profiles were determined by collecting blood samples at multiple time points after administration.
-
Data Analysis: A one-compartment open model with first-order absorption was used to fit the pharmacokinetic data.
Studies in Rhesus Monkeys
-
Animal Model: Young adult rhesus monkeys were used in a subchronic toxicity study that included pharmacokinetic assessments.
-
Drug Administration: this compound was dissolved in 10% aqueous acacia and administered daily via oral nasogastric intubation at dosages of 5, 10, 20, 45, and 100 mg/kg.
-
Sample Collection: Plasma samples were collected to determine the concentrations of this compound and its N-acetyl metabolite.
-
Analytical Method: The specific analytical methodology used for drug quantification in plasma is not detailed in the provided information.
Metabolism and Mechanism of Action
Metabolic Pathway
This compound is primarily metabolized through two main pathways: N-acetylation and hydroxylation. The N-acetyl metabolite is a major circulating metabolite, particularly in rhesus monkeys where its plasma concentrations can be significantly higher than the parent drug. A hydroxy metabolite is also formed, and it is considered a major metabolite excreted in the urine. Notably, these metabolites have been shown to have significantly less anticonvulsant activity compared to the parent compound.
Caption: Metabolic pathway of this compound.
Mechanism of Action
The anticonvulsant effects of this compound are believed to be mediated through its interaction with voltage-dependent sodium channels. This mechanism is similar to that of other established anticonvulsant drugs like phenytoin and carbamazepine. By binding to these channels, this compound likely stabilizes the inactivated state of the sodium channels, thereby reducing neuronal hyperexcitability and preventing the spread of seizure activity.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a preclinical pharmacokinetic study of an orally administered compound like this compound.
Caption: General workflow for a preclinical pharmacokinetic study.
Conclusion
The preclinical pharmacokinetic profile of this compound demonstrates its absorption and metabolism in various animal models. The data indicates species-specific differences in metabolism and disposition, with notable saturation kinetics observed in rhesus monkeys at higher doses. The primary metabolic pathways involve N-acetylation and hydroxylation, leading to less active metabolites. The mechanism of action is consistent with the modulation of voltage-dependent sodium channels. While the available data provides a solid foundation, further studies to fully characterize the pharmacokinetic profile in rats and to obtain more detailed analytical methodologies would be beneficial for a complete understanding of this compound's disposition. This guide serves as a valuable resource for researchers and professionals involved in the development of this compound and other novel anticonvulsant therapies.
References
- 1. Synthesis and pharmacological evaluation of a major metabolite of this compound, a potent anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relation of plasma and brain concentrations of the anticonvulsant this compound to its pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonlinear mixed effects pharmacokinetic/pharmacodynamic analysis of the anticonvulsant this compound (LY201116) in a canine seizure model [agris.fao.org]
- 4. Subchronic toxicity, metabolism, and pharmacokinetics of the aminobenzamide anticonvulsant this compound (LY201116) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Ameltolide Metabolism and Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ameltolide (LY201116) is a potent anticonvulsant agent belonging to the 4-aminobenzamide class. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This technical guide provides an in-depth analysis of this compound's metabolism, the identification and activity of its major metabolites, and the experimental methodologies employed in these assessments. The primary metabolic pathways for this compound involve N-acetylation and subsequent hydroxylation. Notably, the resulting metabolites exhibit significantly diminished anticonvulsant activity compared to the parent compound, indicating that this compound itself is the primary active moiety.
Metabolic Pathways of this compound
This compound undergoes a two-step metabolic transformation. The initial and primary metabolic route is N-acetylation of the 4-amino group, leading to the formation of N-acetylthis compound. This is followed by hydroxylation of one of the methyl groups on the 2,6-dimethylphenyl ring, resulting in the formation of N-[4-[[[2-(hydroxymethyl)-6-methylphenyl]amino]carbonyl]phenyl]acetamide.[1]
The metabolic cascade of this compound can be visualized as follows:
Metabolic pathway of this compound.
Pharmacokinetics and Metabolite Profile
Pharmacokinetic studies in various animal models have revealed key characteristics of this compound and its metabolites.
Plasma Concentrations and Saturable Metabolism
In rhesus monkeys, the plasma concentrations of the N-acetyl metabolite of this compound were found to be one to two orders of magnitude greater than those of the parent drug.[2] Studies in these monkeys also suggest that at higher doses (20 mg/kg or greater), the metabolism and/or excretion of this compound may become saturated. This is evidenced by larger than expected area under the plasma-time curve (AUC) values for this compound and lower than expected AUC values for the N-acetyl metabolite at doses of 45 and 100 mg/kg.[2][3] This non-linear pharmacokinetic behavior suggests a potential for drug accumulation with repeated high-dose administration.[3]
Comparative Pharmacokinetics in Mice
In mice, after a 2.0 mg/kg oral dose of this compound, the parent drug, the N-acetyl metabolite, and the hydroxy-N-acetyl metabolite were all detected in plasma. The peak plasma concentrations (Cmax) are summarized in the table below.
| Compound | Cmax (ng/mL) |
| This compound | 572 |
| N-acetyl this compound | 387 |
| Hydroxy-N-acetyl this compound | 73 |
| Table 1: Peak plasma concentrations of this compound and its metabolites in mice after a 2.0 mg/kg oral dose. |
Biological Activity of Metabolites
A critical aspect of understanding the pharmacology of this compound is determining the biological activity of its metabolites. Studies have consistently shown that the anticonvulsant potency of the metabolites is significantly lower than that of the parent compound.
Anticonvulsant Activity in Mice
The anticonvulsant activity of this compound and its metabolites was evaluated using the maximal electroshock (MES) test in mice. The median effective dose (ED50) values demonstrate a dramatic decrease in potency with metabolic modification.
| Compound | MES ED50 (mg/kg, oral) |
| This compound | 1.4 |
| Hydroxy this compound | 10.9 |
| Hydroxy-N-acetyl this compound | > 100 |
| Table 2: Anticonvulsant potency of this compound and its metabolites in the MES test in mice. |
These results clearly indicate that both hydroxylation and N-acetylation significantly reduce the anticonvulsant activity of this compound. This lack of significant activity from the metabolites confirms that the pharmacological effects of this compound are primarily due to the parent drug.
Experimental Protocols
The following sections detail the methodologies used in the key studies cited in this guide.
Animal Studies and Dosing
-
Rhesus Monkeys: Young adult rhesus monkeys were administered daily oral doses of this compound (5, 10, 20, 45, and 100 mg/kg) dissolved in 10% aqueous acacia via nasogastric intubation for 3 months.
-
Mice: For pharmacokinetic studies, mice were administered a single oral dose of 2.0 mg/kg of this compound. For anticonvulsant activity testing, oral doses ranging from low to high were administered to determine the MES ED50.
The workflow for a typical preclinical evaluation of this compound can be represented as follows:
References
- 1. Synthesis and pharmacological evaluation of a major metabolite of this compound, a potent anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subchronic toxicity, metabolism, and pharmacokinetics of the aminobenzamide anticonvulsant this compound (LY201116) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
In Vitro Anticonvulsant Profile of Ameltolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anticonvulsant profile of Ameltolide (LY201116), a potent anticonvulsant agent. The document focuses on its core mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a comprehensive understanding for professionals in neuroscience and drug development.
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary in vitro mechanism underlying the anticonvulsant activity of this compound is the blockade of neuronal voltage-dependent sodium channels.[1][2] This interaction has been quantified, and the potency is comparable to the brain concentrations observed to produce anticonvulsant effects, strongly suggesting this is the main driver of its efficacy.[2] this compound exhibits a phenytoin-like anticonvulsant profile in in vitro cortical slice preparations, indicating that it likely shares key mechanistic properties with this established anti-epileptic drug, including use- and state-dependent inhibition of sodium channels.[3]
Quantitative Data on Sodium Channel Interaction
The inhibitory potency of this compound on neuronal voltage-dependent sodium channels has been determined using radioligand binding assays. The following table summarizes the key quantitative data.
| Compound | Assay | Preparation | Radioligand | IC50 (µM) | Reference |
| This compound | Radioligand Binding | Rat Brain Synaptosomes | [³H]batrachotoxinin-A-20α-benzoate | 0.97 | [2] |
| Phenytoin (Reference) | Radioligand Binding | Rat Brain Synaptosomes | [³H]batrachotoxinin-A-20α-benzoate | 0.86 |
Note: In the referenced study, this compound is referred to as compound 2.
Based on its phenytoin-like profile, it is inferred that this compound exhibits a higher affinity for the inactivated state of the sodium channel. For reference, phenytoin's affinity for the inactivated state is in the range of 7-20 µM. This state-dependent binding is a hallmark of many clinically effective anticonvulsants, as it allows for the selective targeting of neurons undergoing the high-frequency firing characteristic of seizure activity, with less effect on normal neuronal signaling.
Experimental Protocols
This section details the methodologies for the key in vitro experiments used to characterize the anticonvulsant profile of this compound.
[³H]batrachotoxinin-A-20α-benzoate Binding Assay
This competitive radioligand binding assay is used to determine the affinity of a compound for the neurotoxin binding site 2 on the voltage-gated sodium channel.
1. Preparation of Rat Brain Synaptosomes:
-
Whole rat brains are homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in synaptic terminals and associated ion channels.
-
The purified synaptosomes are washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
A constant concentration of the radioligand, [³H]batrachotoxinin-A-20α-benzoate, is incubated with the synaptosomal preparation.
-
A range of concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the sodium channel.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates all specific binding sites.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
The filters are washed to remove any non-specifically bound radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.
Whole-Cell Voltage-Clamp Electrophysiology
While specific voltage-clamp data for this compound is not publicly available, this section describes a general protocol for characterizing the state- and use-dependent block of voltage-gated sodium channels, which would be the standard method to further investigate its phenytoin-like properties.
1. Cell Preparation:
-
Neurons (e.g., from primary culture or cell lines expressing specific sodium channel subtypes) are prepared on coverslips.
2. Recording Setup:
-
A glass micropipette filled with an internal solution is used to form a high-resistance "giga-seal" with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of the total current across the cell membrane.
3. Voltage Protocols:
-
To assess tonic block and state-dependence:
-
The cell is held at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state.
-
A depolarizing pulse (e.g., to 0 mV) is applied to elicit a sodium current.
-
The holding potential is then changed to a more depolarized level (e.g., -70 mV) to induce inactivation in a fraction of the channels, and the same depolarizing pulse is applied.
-
The reduction in current amplitude in the presence of the drug at different holding potentials is measured to determine the affinity for the resting and inactivated states.
-
-
To assess use-dependent block:
-
A train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied.
-
The progressive decrease in the peak sodium current during the train in the presence of the drug is measured to quantify use-dependent inhibition.
-
4. Data Acquisition and Analysis:
-
The elicited currents are amplified, filtered, and digitized.
-
The peak current amplitudes are measured and analyzed to determine the percentage of block under different conditions.
-
Dose-response curves are generated to calculate IC50 values for the different channel states.
Inferred Signaling Pathway and Mechanism of Action
The anticonvulsant action of this compound at the cellular level can be conceptualized as a state-dependent blockade of voltage-gated sodium channels, which preferentially targets rapidly firing neurons.
Off-Target Profile
Currently, there is a lack of publicly available in vitro data detailing the activity of this compound at other potential anticonvulsant targets, such as voltage-gated calcium or potassium channels, or at GABA and glutamate receptors. The existing research strongly points towards the blockade of voltage-gated sodium channels as its primary and clinically relevant mechanism of action. Further studies would be required to definitively rule out or quantify any potential off-target effects.
Conclusion
The in vitro anticonvulsant profile of this compound is characterized by its potent blockade of neuronal voltage-dependent sodium channels. Its similarity to phenytoin suggests a mechanism involving state- and use-dependent inhibition, which allows for the selective modulation of hyperexcitable neuronal states. The quantitative data from radioligand binding assays confirms its high affinity for this target. The experimental protocols described herein provide a framework for the continued investigation and characterization of this compound and similar anticonvulsant compounds. This focused mechanism of action makes this compound a significant compound of interest for the development of anti-epileptic therapies.
References
- 1. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relation of plasma and brain concentrations of the anticonvulsant this compound to its pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Ameltolide Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing in the brain. A primary strategy in the development of antiepileptic drugs (AEDs) is the modulation of ion channels to reduce neuronal hyperexcitability. Voltage-gated sodium channels are critical for the initiation and propagation of action potentials and are a well-established target for many anticonvulsant drugs[1].
Ameltolide emerged as a promising anticonvulsant candidate with a potent and dose-dependent efficacy in preclinical models of epilepsy[2][3]. Early investigations into its mechanism of action pointed towards an interaction with voltage-gated sodium channels, based on its phenytoin-like anticonvulsant profile[2]. This guide will systematically present the data and methodologies that have solidified the voltage-gated sodium channel as the primary target of this compound.
Target Identification
The identification of the voltage-gated sodium channel as the primary target of this compound was largely inferred from its pharmacological activity profile, which mirrors that of known sodium channel blockers. The definitive identification of a drug's molecular target often involves a combination of biochemical, genetic, and pharmacological approaches.
Pharmacological Profiling
This compound exhibits a potent anticonvulsant effect in the Maximal Electroshock (MES) seizure model, a standard preclinical test for identifying drugs effective against generalized tonic-clonic seizures[3]. This model is known to be sensitive to drugs that block voltage-gated sodium channels. The similarity of this compound's activity in the MES test to that of phenytoin and carbamazepine provided the initial and strong evidence for its mechanism of action.
Radioligand Binding Assays
To more directly investigate the interaction of this compound with its putative target, competitive binding assays were employed. These assays measure the ability of a test compound (this compound) to displace a known radiolabeled ligand that binds to a specific site on the target protein. In the case of voltage-gated sodium channels, [3H]batrachotoxinin-A-20α-benzoate ([3H]BTX-B) is a commonly used radioligand that binds to the channel's neurotoxin binding site 2, which is allosterically coupled to the anticonvulsant binding site.
Studies have shown that this compound can inhibit the binding of [3H]BTX-B to rat brain synaptosomes, providing direct evidence of its interaction with the voltage-gated sodium channel.
Figure 1: Workflow for the identification of the voltage-gated sodium channel as the primary target of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vivo Anticonvulsant Activity of this compound
| Species | Assay | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Mice | MES | Oral | 1.4 | |
| Rats | MES | Oral | 135 µmol/kg |
Table 2: In Vitro Target Engagement of this compound
| Assay | Preparation | Ligand | IC₅₀ (µM) | Reference |
| [³H]BTX-B Binding | Rat brain synaptosomes | This compound | 0.97 |
Table 3: Pharmacokinetic Parameters of this compound in Mice after Oral Administration (2.0 mg/kg)
| Compound | Cₘₐₓ (ng/mL) | Reference |
| This compound | 572 | |
| N-acetyl metabolite | 387 | |
| Hydroxy metabolite | 73 |
Target Validation
Target validation aims to confirm that the interaction of a drug with its identified molecular target is responsible for the observed therapeutic effect. For this compound, the validation of the voltage-gated sodium channel as the key target for its anticonvulsant activity is supported by the strong correlation between its in vitro binding affinity and its in vivo efficacy.
The relationship between the in vitro IC₅₀ values from the [³H]BTX-B binding assay and the in vivo ED₅₀ values from the MES test for a series of this compound analogs strongly suggests that the anticonvulsant properties of these compounds are a direct result of their interaction with the neuronal voltage-gated sodium channel.
Figure 2: Logical framework for the validation of the voltage-gated sodium channel as the target of this compound.
Proposed Mechanism of Action
This compound exerts its anticonvulsant effect by blocking voltage-gated sodium channels in neurons. This action preferentially targets neurons that are firing at high frequencies, a characteristic of seizure activity. By binding to the sodium channel, this compound stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials. This leads to a reduction in sustained high-frequency neuronal firing, thereby suppressing seizure activity.
Figure 3: Proposed signaling pathway for the anticonvulsant action of this compound.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test in Rodents
Objective: To assess the anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.
Materials:
-
Male mice (e.g., CF-1 strain, 20-25 g) or rats (e.g., Sprague-Dawley strain, 100-150 g).
-
Electroconvulsive shock apparatus with corneal or ear-clip electrodes.
-
Saline solution (0.9%) containing a topical anesthetic (e.g., 0.5% tetracaine).
-
Test compound (this compound) and vehicle control.
-
Syringes and needles for drug administration.
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least 3-4 days prior to the experiment. On the day of the experiment, weigh each animal and administer the test compound or vehicle at the desired dose and route (e.g., oral gavage).
-
Time to Peak Effect (TPE): Conduct the MES test at the predetermined TPE of the drug. If unknown, a preliminary study should be performed to determine the TPE by testing at various time points after drug administration.
-
Electrode Application: At the TPE, apply a drop of the saline/anesthetic solution to the animal's eyes (for corneal electrodes) or ears (for ear-clip electrodes) to ensure good electrical contact and minimize discomfort.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds).
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The endpoint is the complete extension of the hindlimbs for at least 3 seconds.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension in each treatment group is calculated. The ED₅₀ (the dose that protects 50% of the animals) and its 95% confidence intervals are determined using probit analysis.
[³H]Batrachotoxinin-A-20α-benzoate ([³H]BTX-B) Binding Assay
Objective: To measure the binding of a test compound to the voltage-gated sodium channel in vitro.
Materials:
-
Rat brain synaptosomal membrane preparation.
-
[³H]BTX-B (radioligand).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, and 5.5 mM glucose).
-
Scorpion venom (e.g., from Leiurus quinquestriatus) to enhance [³H]BTX-B binding.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In test tubes, combine the synaptosomal membrane preparation, [³H]BTX-B at a fixed concentration (e.g., 5 nM), and varying concentrations of the test compound (this compound). Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known sodium channel blocker, e.g., 300 µM veratridine).
-
Incubation: Add scorpion venom to all tubes to a final concentration of 1.25 µg/mL. Incubate the mixture at 37°C for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
Development History and Clinical Status
This compound (LY201116) was developed by Eli Lilly and Company in the late 1980s and early 1990s as a potential treatment for epilepsy. It showed promising anticonvulsant activity in preclinical studies. However, information regarding its progression through clinical trials is limited in the public domain. Subchronic toxicity studies were conducted in rhesus monkeys. The reasons for the apparent discontinuation of its clinical development are not publicly available.
Conclusion
The identification and validation of the voltage-gated sodium channel as the primary molecular target of this compound were achieved through a combination of pharmacological profiling and in vitro binding assays. The potent anticonvulsant activity of this compound in the MES seizure model, coupled with its ability to inhibit the binding of a specific radioligand to neuronal sodium channels, provides a strong body of evidence for its mechanism of action. The quantitative data from these studies highlight its potential as an antiepileptic agent. While the clinical development of this compound appears to have been halted, the study of its target engagement and mechanism of action provides valuable insights for the continued development of novel sodium channel-blocking anticonvulsants. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, outlining the key steps and methodologies in the preclinical characterization of a promising anticonvulsant compound.
References
- 1. Sodium channels as molecular targets for antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relation of plasma and brain concentrations of the anticonvulsant this compound to its pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of a major metabolite of this compound, a potent anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
Ameltolide: A Technical Guide to Early-Stage Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ameltolide (LY201116), a 4-amino-N-(2,6-dimethylphenyl)benzamide, emerged as a potent anticonvulsant agent in early-stage preclinical research. Its primary mechanism of action is the blockade of voltage-gated sodium channels, a well-established target for antiepileptic drugs. This technical guide provides an in-depth overview of the foundational preclinical research on this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. While showing promise in seizure models, the development of this compound appears to have been discontinued, as evidenced by a lack of publicly available clinical trial data. This document serves as a comprehensive resource for researchers interested in the historical development and scientific underpinnings of this compound and related voltage-gated sodium channel modulators.
Introduction
This compound is a member of the 4-aminobenzamide class of compounds that demonstrated significant anticonvulsant properties in various preclinical models.[1] Developed by Eli Lilly and Company, its investigation was part of a broader effort to identify novel therapies for epilepsy.[2] The primary therapeutic rationale for this compound is its potent and selective interaction with neuronal voltage-gated sodium channels, which are critical in the generation and propagation of action potentials and are implicated in the pathophysiology of epilepsy.[3]
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The principal mechanism by which this compound exerts its anticonvulsant effects is through the blockade of voltage-gated sodium channels in neurons.[3] These channels exist in three main conformational states: resting, open, and inactivated. The influx of sodium ions through open channels leads to the depolarization phase of an action potential. Following depolarization, the channels enter a brief, non-conductive inactivated state before returning to the resting state.
This compound is believed to exhibit a state-dependent blockade, preferentially binding to the inactivated state of the sodium channel. This mechanism is particularly relevant to its anticonvulsant activity, as neurons involved in seizure activity undergo prolonged periods of depolarization, leading to a higher proportion of sodium channels in the inactivated state. By stabilizing the inactivated state, this compound prevents the rapid, repetitive firing of neurons that characterizes seizures.
Preclinical Efficacy and Pharmacodynamics
The anticonvulsant activity of this compound has been evaluated in several rodent models of epilepsy. The primary screening assays used were the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPtz) test.
Anticonvulsant Activity
The following tables summarize the quantitative data on the anticonvulsant activity of this compound and its analogs from preclinical studies.
| Compound | Test | Species | Route of Administration | ED50 (mg/kg) | ED50 (µmol/kg) | Reference |
| This compound (2) | MES | Rat | Oral | - | 135 | [3] |
| This compound | MES | Mouse | Oral | 1.4 | - | |
| Compound 1 | MES | Rat | Oral | - | 52 | |
| Compound 3 | MES | Rat | Oral | - | 284 | |
| Compound 10 | MES | Rat | Oral | - | 25 | |
| Phenytoin | MES | Rat | Oral | - | 121 | |
| Compound 6 | MES | Mouse | Oral | 10.9 | - | |
| Compound 7 | MES | Mouse | Oral | >100 | - |
In Vitro Binding Affinity
This compound's interaction with the sodium channel was quantified by its ability to inhibit the binding of [³H]batrachotoxinin A 20-α-benzoate, a ligand that binds to the open state of the channel.
| Compound | Assay | Tissue Source | IC50 (µM) | Reference |
| This compound (2) | [³H]batrachotoxinin Binding | Rat Brain Synaptosomes | 0.97 | |
| Compound 1 | [³H]batrachotoxinin Binding | Rat Brain Synaptosomes | 0.25 | |
| Compound 3 | [³H]batrachotoxinin Binding | Rat Brain Synaptosomes | 0.35 | |
| Compound 10 | [³H]batrachotoxinin Binding | Rat Brain Synaptosomes | 0.11 | |
| Phenytoin | [³H]batrachotoxinin Binding | Rat Brain Synaptosomes | 0.86 |
Preclinical Pharmacokinetics and Metabolism
Pharmacokinetic studies of this compound have been conducted in mice, rats, dogs, and rhesus monkeys.
| Species | Parameter | Value | Route of Administration | Reference |
| Mouse | Cmax (parent drug) | 572 ng/mL | 2.0 mg/kg, Oral | |
| Mouse | Cmax (N-acetyl metabolite) | 387 ng/mL | 2.0 mg/kg, Oral | |
| Mouse | Cmax (hydroxy metabolite) | 73 ng/mL | 2.0 mg/kg, Oral | |
| Dog | Volume of Distribution | 1.20 L/kg | Oral | |
| Dog | Elimination Half-life | 5.46 h | Oral | |
| Rhesus Monkey | AUC (parent drug) | Larger than expected at ≥20 mg/kg | Oral | |
| Rhesus Monkey | AUC (metabolite) | Less than expected at 45 & 100 mg/kg | Oral |
Studies have shown that this compound is metabolized in vivo via N-acetylation and hydroxylation. The resulting metabolites exhibit significantly reduced anticonvulsant potency, indicating that the parent compound is the primary active moiety. In rhesus monkeys, at higher doses, a saturation of metabolism and/or excretion was suggested by non-linear increases in the plasma concentration of the parent drug.
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
-
Animals: Male CF-1 mice or Sprague-Dawley rats.
-
Apparatus: An electroconvulsive device with corneal electrodes.
-
Procedure:
-
Administer the test compound or vehicle at a predetermined time before the electroshock.
-
Apply a topical anesthetic to the corneas of the animals.
-
Deliver a 60 Hz alternating current (50 mA for mice, 150 mA for rats) for 0.2 seconds through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: The dose that protects 50% of the animals (ED50) is calculated.
Subcutaneous Pentylenetetrazol (scPtz) Test
The scPtz test is a model for myoclonic and absence seizures and evaluates a compound's ability to elevate the seizure threshold.
-
Animals: Male CF-1 mice.
-
Procedure:
-
Administer the test compound or vehicle at a predetermined time before the pentylenetetrazol injection.
-
Inject pentylenetetrazol (a convulsant agent) subcutaneously.
-
Observe the animal for a defined period (typically 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: The dose that protects 50% of the animals (ED50) is calculated.
Therapeutic Potential Beyond Epilepsy
While the primary focus of this compound research has been on its anticonvulsant properties, its mechanism of action as a voltage-gated sodium channel blocker suggests potential therapeutic applications in other neurological disorders characterized by neuronal hyperexcitability.
Neuropathic Pain
Many established anticonvulsants that target voltage-gated sodium channels, such as carbamazepine and lamotrigine, are also used in the management of neuropathic pain. The pathophysiology of neuropathic pain involves ectopic firing of damaged neurons, a process that is dependent on the function of sodium channels. Although no specific preclinical studies on this compound for neuropathic pain have been identified, its potent sodium channel blocking activity provides a strong rationale for its potential efficacy in this indication.
Clinical Development Status
A comprehensive search of publicly available clinical trial registries and scientific literature did not yield any results for clinical trials of this compound (LY201116). This suggests that the clinical development of this compound was likely terminated in the preclinical or very early clinical stages. The reasons for its discontinuation are not publicly known but could be related to its pharmacokinetic profile, toxicity, or a strategic decision by the developing company.
Conclusion
This compound demonstrated significant promise as a potent anticonvulsant in early-stage preclinical research, with a clear mechanism of action involving the state-dependent blockade of voltage-gated sodium channels. The comprehensive data gathered from in vivo and in vitro studies provided a strong foundation for its potential therapeutic use in epilepsy and possibly other neurological disorders. However, the apparent discontinuation of its clinical development highlights the challenges inherent in the drug development process. This technical guide serves as a valuable repository of the foundational scientific knowledge generated for this compound, which may inform future research in the field of sodium channel modulators.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Ameltolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for the anticonvulsant agent Ameltolide. The information is compiled from various preclinical studies to guide researchers in designing and executing their own investigations.
Overview of this compound
This compound is a novel aminobenzamide anticonvulsant agent that has demonstrated efficacy in various animal models of seizures.[1][2] Its primary mechanism of action is believed to be the blockage of neuronal voltage-dependent sodium channels, similar to established antiepileptic drugs like phenytoin and carbamazepine.[3][4] Preclinical in vivo studies are crucial for characterizing its pharmacokinetic profile, efficacy, and safety.
Pharmacokinetic and Metabolism Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for dose selection and interpretation of efficacy and toxicology data.
Experimental Protocol: Pharmacokinetic Profiling in Rodents
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound and its major metabolites following oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 10% aqueous acacia solution or water with a minimal amount of 1 N NaOH)[1]
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS/MS) equipment
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least 3-5 days prior to the experiment.
-
Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of this compound to the rats via oral gavage. Dose ranging studies may be necessary to determine appropriate dose levels.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound and its metabolites using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters from the plasma concentration-time data using appropriate software.
Logical Workflow for Pharmacokinetic Studies
Caption: Workflow for a typical in vivo pharmacokinetic study.
Pharmacokinetic Data Summary
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC | Key Findings |
| Mice | 2.0 | Oral | 572 (this compound), 387 (N-acetyl metabolite), 73 (hydroxy metabolite) | - | Parent drug and two major metabolites detected in plasma. |
| Rhesus Monkeys | 5, 10, 20, 45, 100 | Oral (nasogastric) | - | Non-linear increase at doses ≥ 20 mg/kg | Suggests saturation of metabolism and/or excretion at higher doses. |
| Rats | - | - | - | - | Brain concentrations of this compound are highly correlated with plasma concentrations. |
Efficacy Studies: Anticonvulsant Activity
The anticonvulsant properties of this compound are typically evaluated using rodent models of induced seizures. The Maximal Electroshock Seizure (MES) test is a widely used model for identifying drugs effective against generalized tonic-clonic seizures.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice
Objective: To determine the median effective dose (ED50) of this compound required to protect against MES-induced seizures.
Materials:
-
This compound
-
Vehicle
-
Male CF-1 mice (20-25g)
-
Electroshock apparatus with corneal electrodes
-
0.9% saline solution
Procedure:
-
Animal Groups: Divide mice into several groups (n=8-10 per group), including a vehicle control group and at least 3-4 groups receiving different doses of this compound.
-
Dosing: Administer this compound or vehicle intraperitoneally or orally at a specified time before the seizure induction (e.g., 30-60 minutes).
-
Seizure Induction:
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) through the corneal electrodes.
-
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.
-
Data Analysis: Calculate the ED50 value and its 95% confidence intervals using a probit analysis or other appropriate statistical method.
Proposed Signaling Pathway for this compound's Anticonvulsant Activity
Caption: this compound's proposed mechanism of anticonvulsant action.
Efficacy Data Summary
| Species | Seizure Model | Route | ED50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| Mice | MES | Oral | 1.4 | - |
| Mice | MES | IV | - | - |
| Rats | MES | Oral | 29.8 µmol/kg (for 4-AEPB, a potent analogue) | >51 |
| Mice | MES | IP | 28.6 µmol/kg (for 4-AEPB) | 3.36 |
Note: Data for this compound's direct TD50 and PI were not consistently available in the provided search results. The data for the analogue 4-AEPB is included for comparative purposes.
Toxicology Studies
Toxicology studies are essential to determine the safety profile of this compound. These can range from acute single-dose studies to subchronic repeated-dose studies.
Experimental Protocol: Subchronic Oral Toxicity Study in Rhesus Monkeys
This protocol is based on a 3-month study to evaluate the subchronic toxicity of this compound.
Objective: To identify potential target organs of toxicity and to determine the no-observed-adverse-effect-level (NOAEL) following daily oral administration of this compound for 3 months.
Materials:
-
This compound
-
Vehicle (e.g., 10% aqueous acacia)
-
Young adult rhesus monkeys
-
Nasogastric intubation equipment
-
Clinical pathology and histopathology equipment
Procedure:
-
Animal Groups: Assign monkeys to control and treatment groups (e.g., 5, 10, 20, 45, and 100 mg/kg/day).
-
Dosing: Administer this compound or vehicle daily via nasogastric intubation for 3 months.
-
Clinical Observations: Conduct daily observations for clinical signs of toxicity, including changes in behavior, appetite, and stool consistency.
-
Body Weight and Food Consumption: Record body weights and food consumption weekly.
-
Clinical Pathology: Collect blood and urine samples at baseline and at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve organs for histopathological examination.
-
Data Analysis: Analyze the data for treatment-related effects and determine the NOAEL.
Workflow for a Subchronic Toxicology Study
Caption: General workflow for a subchronic in vivo toxicology study.
Toxicology Data Summary
| Species | Dosing Duration | Route | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Rhesus Monkeys | 3 months | Oral (nasogastric) | 5, 10, 20, 45, 100 | Deaths at 45 and 100 mg/kg. Clinical signs at 100 mg/kg included convulsions, diarrhea, weakness, and ataxia. Increased methemoglobin at 45 and 100 mg/kg. | 20 |
| Rats | Gestation Days 6-17 | Oral (gavage) | 10, 25, 50 | Maternal toxicity (depressed body weight gain) at 25 and 50 mg/kg. Fetal body weight depressed at 50 mg/kg. | 10 (maternal), 25 (developmental) |
| Rabbits | Gestation Days 6-18 | Oral (gavage) | 25, 50, 100 | Maternal toxicity (body weight loss) at 50 and 100 mg/kg. Depressed fetal viability and body weight at 100 mg/kg. Weakly teratogenic at 100 mg/kg. | 25 |
Disclaimer: These protocols and notes are intended for informational purposes and should be adapted to specific research needs and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
- 1. Subchronic toxicity, metabolism, and pharmacokinetics of the aminobenzamide anticonvulsant this compound (LY201116) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. I: Developmental toxicology studies of a novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Maximal Electroshock (MES) seizure model to evaluate the anticonvulsant properties of Ameltolide. This document is intended for researchers, scientists, and professionals involved in drug development and epilepsy research.
Introduction
The Maximal Electroshock (MES) seizure model is a widely used and well-validated preclinical assay for screening potential antiepileptic drugs.[1][2][3][4] It is particularly effective in identifying compounds that can prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans.[5] The endpoint in this model is the abolition of the hindlimb tonic extensor component of the seizure. This compound (LY201116) is a potent anticonvulsant of the 4-aminobenzamide class that has demonstrated significant efficacy in the MES model. These notes will detail the experimental protocols for using the MES model with this compound, present quantitative data from preclinical studies, and illustrate relevant workflows and mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in the MES seizure model.
Table 1: Anticonvulsant Potency of this compound and its Metabolites in the MES Model (Mice)
| Compound | Administration Route | ED₅₀ (mg/kg) |
| This compound | Oral | 1.4 |
| Metabolite 6 (non-acetylated analogue) | Oral | 10.9 |
| Metabolite 7 (hydroxylated and acetylated) | Oral | > 100 |
| This compound | Intravenous | - |
| Metabolite 6 | Intravenous | - |
| Metabolite 7 | Intravenous | - |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.
Table 2: Pharmacokinetic Parameters of this compound in a Canine MES Model
| Parameter | Value |
| Bioavailability Normalized Volume of Distribution | 1.20 L/kg |
| Elimination Half-life | 5.46 h |
Table 3: Interaction of this compound with Standard Antiepileptic Drugs (AEDs) in the MES Test (Mice)
| Drug Combination | Effect on MES Test |
| This compound + Phenytoin (PHT) | Dose-additive |
| This compound + Carbamazepine (CBZ) | Dose-additive |
| This compound + Valproate (VPA) | Less than additive |
Experimental Protocols
Maximal Electroshock (MES) Seizure Induction in Rodents
This protocol describes the standard procedure for inducing seizures in the MES model.
Materials:
-
Electroconvulsive shock apparatus (e.g., HSE-HA Rodent Shocker)
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compound (this compound) and vehicle control
-
Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions. Weigh each animal to determine the correct dosage of the test compound.
-
Drug Administration: Administer this compound or the vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). The time between drug administration and the MES test should be consistent and based on the pharmacokinetic profile of the compound.
-
Anesthesia and Electrode Placement: At the time of the test, apply a drop of 0.5% tetracaine hydrochloride to the corneas of the animal for local anesthesia. Following this, apply a drop of 0.9% saline to improve electrical conductivity. Place the corneal electrodes on the eyes of the restrained animal.
-
Stimulation: Deliver an alternating current electrical stimulus. Common parameters are:
-
Mice: 50 mA, 60 Hz for 0.2 seconds.
-
Rats: 150 mA, 60 Hz for 0.2 seconds.
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by an initial tonic flexion followed by a tonic extension of the hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.
-
Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated control group. The ED₅₀ can be calculated using probit analysis.
Evaluation of this compound's Efficacy
Objective: To determine the dose-dependent anticonvulsant effect of this compound.
Procedure:
-
Divide animals into multiple groups (n=8-12 per group).
-
Administer different doses of this compound to each group. Include a vehicle control group.
-
Perform the MES test at the time of peak effect of this compound.
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection for each dose and determine the ED₅₀.
This compound Interaction with Standard AEDs
Objective: To assess the nature of the interaction (e.g., additive, synergistic, antagonistic) between this compound and other AEDs.
Procedure:
-
Determine the ED₅₀ of this compound and the standard AED (e.g., Phenytoin, Carbamazepine, Valproate) individually in the MES test.
-
Administer combinations of this compound and the standard AED at fixed-ratio fractions of their respective ED₅₀ values.
-
Perform the MES test and determine the ED₅₀ for the combination.
-
Use isobolographic analysis to determine the nature of the interaction.
Visualizations
Signaling Pathway of this compound
The primary mechanism of action for this compound and similar anticonvulsants is believed to be the modulation of neuronal voltage-dependent sodium channels. This action prevents the spread of seizures.
References
- 1. scispace.com [scispace.com]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]
- 5. meliordiscovery.com [meliordiscovery.com]
Ameltolide Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ameltolide is an anticonvulsant agent that has demonstrated efficacy in various preclinical models of epilepsy. Its primary mechanism of action is the blockade of voltage-gated sodium channels, a key target in the control of neuronal hyperexcitability.[1][2] This document provides detailed application notes and experimental protocols for the administration of this compound in rat and mouse models, intended to guide researchers in the design and execution of their studies.
Application Notes
This compound is a potent anticonvulsant with a phenytoin-like profile, effective in animal models of generalized tonic-clonic seizures, such as the maximal electroshock (MES) seizure test.[1][3] Its metabolites have been shown to possess significantly less anticonvulsant activity.[4] When designing studies, it is crucial to consider the species-specific differences in metabolism and pharmacokinetics. Plasma concentrations of this compound have been found to be linearly related to the administered dose in both mice and rats. In rats, brain concentrations of this compound are highly correlated with plasma concentrations.
For initial screening, the MES test is a robust model to assess the efficacy of this compound. To evaluate potential neurotoxicity, the rotarod test is a standard procedure to assess motor coordination. When investigating potential drug interactions, this compound has been shown to have additive effects with phenytoin and carbamazepine, while its effects may be lessened by co-administration with valproate. Developmental toxicity studies have also been conducted, providing data on its effects during gestation in rats.
Data Presentation
Table 1: Anticonvulsant Efficacy of this compound in Rodent Models
| Species | Test | Route of Administration | ED₅₀ (mg/kg) | ED₅₀ (µmol/kg) | Reference |
| Mouse | MES | Oral | 1.4 | - | |
| Rat | MES | Oral | - | 135 |
ED₅₀ (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals tested.
Table 2: Neurotoxicity of this compound Analogues in Rodent Models
| Species | Compound | Test | Route of Administration | TD₅₀ (µmol/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Mouse | 4-amino-(2-methyl-4-aminophenyl)benzamide | Rotarod | Intraperitoneal | 676 | 10.7 |
TD₅₀ (Median Toxic Dose) is the dose required to produce a toxic effect (motor impairment) in 50% of the animals tested.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Metabolite | Metabolite Cₘₐₓ (ng/mL) | Reference |
| Oral | 2.0 | 572 | N-acetyl metabolite | 387 | |
| Oral | 2.0 | 572 | Hydroxy metabolite | 73 |
Cₘₐₓ is the maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered.
Experimental Protocols
Maximal Electroshock Seizure (MES) Test
This protocol is adapted from standard MES test procedures and is suitable for evaluating the anticonvulsant activity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (100-150 g)
-
Electroconvulsive device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9% NaCl)
Procedure:
-
Animal Preparation: Acclimate animals to the housing facility for at least one week before the experiment.
-
Drug Formulation: Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and a standard administration volume (e.g., 10 mL/kg for oral gavage in rats).
-
Administration: Administer this compound or vehicle to the animals via the desired route (oral gavage is common for rats, intraperitoneal injection for mice).
-
Time of Peak Effect (TPE): Conduct the MES test at the predetermined TPE of this compound. If unknown, this should be determined in a pilot study by testing at various time points post-administration.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the cornea of each animal. After a few seconds, apply corneal electrodes moistened with saline.
-
Electrical Stimulation: Deliver a suprathreshold electrical stimulus. For mice, a common parameter is 50 mA, 60 Hz for 0.2 seconds. For rats, 150 mA, 60 Hz for 0.2 seconds is typically used.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint for protection.
-
Data Analysis: Calculate the percentage of animals protected in each treatment group. Determine the ED₅₀ using a suitable statistical method (e.g., probit analysis).
Rotarod Test for Neurotoxicity
This protocol assesses motor coordination and is used to determine the neurotoxic potential of this compound.
Materials:
-
This compound
-
Vehicle
-
Rodents (mice or rats)
-
Rotarod apparatus
Procedure:
-
Training: Acclimate the animals to the rotarod apparatus for 2-3 days prior to the experiment. This involves placing them on the rotating rod at a low speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes).
-
Drug Administration: Administer this compound or vehicle as described in the MES protocol.
-
Testing: At the TPE, place each animal on the rotarod, which is set to a constant or accelerating speed.
-
Observation: Record the latency to fall from the rod for each animal, up to a predetermined cutoff time (e.g., 180 seconds). An animal is considered to have failed if it falls off or passively rotates with the rod.
-
Data Analysis: Compare the performance of the this compound-treated groups to the vehicle-treated group. Calculate the TD₅₀, the dose at which 50% of the animals exhibit motor impairment.
Analysis of this compound in Plasma and Brain
This protocol outlines a general procedure for determining the concentration of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC/MS/MS).
Materials:
-
Blood and brain tissue samples from this compound-treated animals
-
Internal standard
-
Extraction solvent (e.g., ethyl acetate)
-
Centrifuge
-
HPLC system coupled with a tandem mass spectrometer
Procedure:
-
Sample Collection: Collect blood samples (e.g., via cardiac puncture) into tubes containing an anticoagulant. Euthanize the animal and rapidly excise the brain.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Extraction: To a known volume of plasma or brain homogenate, add the internal standard and the extraction solvent. Vortex mix and then centrifuge to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
LC/MS/MS Analysis: Inject the reconstituted sample into the LC/MS/MS system. Develop a method with appropriate chromatographic separation and mass spectrometric detection parameters for this compound and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of this compound. Calculate the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Visualizations
Caption: Experimental workflow for evaluating this compound in rodent models.
Caption: this compound's effect on voltage-gated sodium channel states.
References
- 1. Mechanism of Inactivation in Voltage-Gated Na(+) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of a major metabolite of this compound, a potent anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for an In Vitro Seizure Model Using Ameltolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ameltolide is an anticonvulsant compound that has shown efficacy in preclinical models of epilepsy. Its primary mechanism of action is the modulation of neuronal voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials.[1][2][3] Dysregulation of these channels is a key factor in the hyperexcitability observed in seizure disorders.[4][5] In vitro seizure models provide a controlled environment to investigate the efficacy and mechanism of action of anticonvulsant drugs like this compound. These models allow for the precise control of the neuronal environment and the direct measurement of drug effects on neuronal activity.
This document provides detailed application notes and protocols for utilizing this compound in an in vitro seizure model using acute brain slices. The protocols cover the preparation of this compound solutions, induction of epileptiform activity in brain slices, and electrophysiological recording techniques to assess the anticonvulsant effects of this compound.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on preclinical studies. This data is essential for dose-selection and interpretation of results in in vitro experiments.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 0.97 µM | Rat | [3H]batrachotoxinin-A-20α-benzoate binding to brain synaptosomes | |
| MES ED50 (oral) | 135 µmol/kg | Rat | Maximal Electroshock Seizure Test | |
| MES ED50 (oral) | 1.4 mg/kg | Mouse | Maximal Electroshock Seizure Test |
Signaling Pathway
The anticonvulsant activity of this compound is primarily mediated through its interaction with voltage-gated sodium channels. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound in seizure suppression.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Due to the hydrophobic nature of this compound, a stock solution is typically prepared in an organic solvent like DMSO.
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the working solution should be kept below 0.1% to minimize solvent effects on neuronal activity.
In Vitro Seizure Model Using Acute Hippocampal Slices
Objective: To induce epileptiform activity in acute hippocampal slices and assess the anticonvulsant effects of this compound.
Experimental Workflow:
Caption: Experimental workflow for the in vitro seizure model.
Materials:
-
Wistar rats (postnatal day 14-21)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
4-Aminopyridine (4-AP)
-
Magnesium chloride (MgCl2)
-
This compound stock solution
-
Electrophysiology recording setup (amplifier, digitizer, recording chamber, electrodes)
Protocol:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 350-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Induction of Epileptiform Activity:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.
-
To induce epileptiform activity, switch the perfusion to a modified aCSF containing a pro-convulsant agent. A common method is to use aCSF with 100 µM 4-Aminopyridine (4-AP) and low magnesium (e.g., 0.25-0.5 mM MgCl2).
-
Allow the epileptiform activity (spontaneous recurrent seizures or seizure-like events) to stabilize for 20-30 minutes before applying the drug.
-
-
Electrophysiological Recording and Drug Application:
-
Position a recording electrode in the CA1 or CA3 region of the hippocampus to record local field potentials (LFPs).
-
Record baseline epileptiform activity for at least 10 minutes.
-
Prepare working solutions of this compound by diluting the stock solution in the modified aCSF. Test a range of concentrations (e.g., 1 µM, 10 µM, 50 µM) based on the known IC50 value.
-
Bath-apply the this compound-containing aCSF to the slice.
-
Record the changes in the frequency, duration, and amplitude of the seizure-like events for at least 20-30 minutes for each concentration.
-
Perform a washout by perfusing the slice with the modified aCSF without this compound to observe any reversal of the drug's effects.
-
[3H]Batrachotoxin Binding Assay with Rat Brain Synaptosomes
Objective: To determine the affinity of this compound for the voltage-gated sodium channel using a competitive binding assay.
Protocol Workflow:
Caption: Workflow for the [3H]Batrachotoxin binding assay.
Materials:
-
Rat brains
-
Sucrose solutions (various concentrations)
-
Homogenizer
-
Centrifuge
-
[3H]batrachotoxinin-A-20α-benzoate ([3H]BTX-B)
-
This compound
-
Scorpion toxin (optional, to enhance binding)
-
Glass fiber filters
-
Scintillation counter and fluid
Protocol:
-
Preparation of Rat Brain Synaptosomes:
-
Homogenize fresh or frozen rat brains in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction (P2).
-
Resuspend and wash the P2 pellet in the sucrose solution and re-centrifuge.
-
The final pellet can be resuspended in a suitable buffer for the binding assay.
-
-
Binding Assay:
-
In assay tubes, combine the synaptosomal preparation, a fixed concentration of [3H]BTX-B (e.g., 1-5 nM), and varying concentrations of this compound.
-
The inclusion of a scorpion toxin (e.g., from Leiurus quinquestriatus) can enhance the binding of [3H]BTX-B.
-
Incubate the mixture at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., veratridine).
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]BTX-B) by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the anticonvulsant properties of this compound in a well-established in vitro seizure model. By utilizing acute brain slices and electrophysiological recordings, researchers can obtain valuable data on the efficacy and mechanism of action of this compound in a physiologically relevant system. The quantitative data and signaling pathway information serve as a critical reference for experimental design and data interpretation. These methods are essential tools for the preclinical evaluation of novel anticonvulsant therapies.
References
- 1. sysy.com [sysy.com]
- 2. Recording and Modulation of Epileptiform Activity in Rodent Brain Slices Coupled to Microelectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes [bio-protocol.org]
- 4. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Ameltolide's Effect on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the effects of Ameltolide, an anticonvulsant drug, on neuronal firing. The protocols cover three key techniques: patch-clamp electrophysiology, microelectrode array (MEA) recordings, and calcium imaging.
Introduction
This compound is an anticonvulsant compound that is understood to exert its effects through the blockade of voltage-gated sodium channels. This mechanism is shared by other established antiepileptic drugs such as phenytoin and carbamazepine.[1] The interaction of this compound with these channels is believed to reduce excessive neuronal firing that can lead to seizures. A study on analogues of this compound reported its IC50 for binding to rat brain synaptosomes to be 0.97 µM, providing a key concentration for in vitro studies.[2] These protocols are designed to enable researchers to quantify the effects of this compound on individual neurons and neuronal networks.
Data Presentation: Quantitative Effects of this compound and Related Compounds
The following table summarizes the known quantitative data for this compound and provides a reference for expected outcomes based on the activity of similar anticonvulsant drugs.
| Compound | Target/Assay | Method | Key Finding | Reference |
| This compound | Voltage-gated sodium channels | Radioligand Binding Assay ([3H]batrachotoxinin-A-20α-benzoate) | IC50 = 0.97 µM | [2] |
| Phenytoin | Voltage-gated sodium channels | Whole-cell Patch Clamp | Voltage-dependent block of INaP (persistent sodium current) with 58 ± 4% inhibition at 100 µM. | |
| Carbamazepine | Neuronal network activity | Microelectrode Array (MEA) | Reduced sharp wave-ripple complexes with an IC50 of 37 µM. | |
| Lamotrigine | Neuronal calcium currents | Patch-clamp and Calcium Imaging | Inhibited high-voltage-activated Ca2+ currents with an IC50 of 12.3 µM. Reduced low [Ca2+]e induced increase in intracellular calcium by 30 ± 5% at 300 µM. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess this compound's Effect on Voltage-Gated Sodium Channels
This protocol details the use of whole-cell patch-clamp electrophysiology to characterize the effects of this compound on voltage-gated sodium channels in cultured neurons or cell lines expressing specific sodium channel subtypes.
1.1. Materials
-
Cells: Primary cortical or hippocampal neurons, or a cell line (e.g., HEK293) stably expressing a specific voltage-gated sodium channel subtype (e.g., NaV1.1, NaV1.2, or NaV1.6).
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, add blockers for potassium channels (e.g., 5 CsCl, 20 TEA-Cl) and calcium channels (e.g., 0.1 CdCl2).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and dilute to final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.
1.2. Equipment
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and digitizer
-
Micromanipulators
-
Perfusion system
-
Borosilicate glass capillaries for patch pipettes
1.3. Procedure
-
Preparation: Culture neurons or cells on glass coverslips. Place a coverslip in the recording chamber and perfuse with external solution.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtaining a Gigaseal: Approach a healthy-looking cell with the patch pipette while applying slight positive pressure. Once a dimple is observed on the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Data Acquisition:
-
Tonic Block:
-
Hold the cell at a hyperpolarized potential of -100 mV.
-
Apply a depolarizing step to 0 mV for 20 ms every 10 seconds to elicit sodium currents.
-
Record the baseline peak inward current.
-
Perfuse with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) and record the steady-state block at each concentration.
-
-
Use-Dependent Block:
-
Hold the cell at -100 mV.
-
Apply a train of 20 depolarizing pulses to 0 mV for 5 ms at frequencies of 1 Hz, 5 Hz, and 10 Hz.
-
Record the peak current for each pulse in the train under control conditions and in the presence of this compound.
-
-
State-Dependent Block (Inactivated State):
-
Hold the cell at -120 mV.
-
Apply a 500 ms pre-pulse to various potentials (e.g., from -120 mV to -20 mV in 10 mV increments) to inactivate a fraction of the channels.
-
Immediately follow with a test pulse to 0 mV to measure the current from the non-inactivated channels.
-
Perform this protocol in the absence and presence of this compound.
-
-
1.4. Data Analysis
-
Tonic Block: Calculate the percentage of current inhibition for each this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Use-Dependent Block: Normalize the peak current of each pulse to the first pulse in the train. Compare the rate of block development at different frequencies in the presence and absence of this compound.
-
State-Dependent Block: Plot the normalized peak current as a function of the pre-pulse potential to generate a steady-state inactivation curve. Compare the voltage at which half the channels are inactivated (V1/2) in the presence and absence of this compound.
1.5. Expected Results Based on its classification as a sodium channel blocker, this compound is expected to exhibit a concentration-dependent tonic block of sodium currents. It is also likely to show use-dependent and state-dependent block, with a higher affinity for the inactivated state of the channel, which is a characteristic of many anticonvulsant drugs.
Protocol 2: Microelectrode Array (MEA) Recordings to Assess this compound's Effect on Neuronal Network Activity
This protocol describes the use of MEAs to study the effects of this compound on spontaneous and induced neuronal network activity in primary cortical or hippocampal cultures.
2.1. Materials
-
Cells: Primary cortical or hippocampal neurons from embryonic rodents.
-
MEA Plates: 6-, 24-, or 48-well MEA plates.
-
Culture Medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
This compound Stock Solution: 10 mM in DMSO.
-
Pro-convulsant (optional): Bicuculline or 4-Aminopyridine (4-AP) to induce epileptiform activity.
2.2. Equipment
-
MEA recording system (e.g., Axion BioSystems Maestro, Multi Channel Systems).
-
Standard cell culture incubator.
-
Microscope for cell plating.
2.3. Procedure
-
Cell Plating: Coat MEA plates with an adhesion-promoting substrate (e.g., poly-L-lysine). Plate dissociated neurons onto the electrodes at a sufficient density to form a synaptically connected network (typically 14-21 days in vitro).
-
Baseline Recording: Record the spontaneous electrical activity of the neuronal network for at least 10-15 minutes to establish a stable baseline. Key parameters to measure include mean firing rate, burst frequency, burst duration, and network synchrony.
-
This compound Application: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the culture medium.
-
Post-Treatment Recording: After a 10-15 minute incubation period, record the network activity for another 10-15 minutes at each concentration.
-
(Optional) Pro-convulsant Assay:
-
Induce epileptiform activity by adding a pro-convulsant like bicuculline (e.g., 10 µM) or 4-AP (e.g., 50 µM).
-
Record the induced seizure-like activity.
-
Apply this compound and record its effect on the induced hyperactivity.
-
2.4. Data Analysis
-
Spike and Burst Analysis: Use the MEA software to detect spikes and define bursts (e.g., a minimum of 5 spikes with an inter-spike interval of less than 100 ms).
-
Parameter Quantification: Quantify the following parameters before and after this compound application:
-
Mean Firing Rate: The average number of spikes per second per electrode.
-
Burst Frequency: The number of bursts per minute.
-
Burst Duration: The average duration of a burst.
-
Spikes per Burst: The average number of spikes within a burst.
-
Network Synchrony: A measure of how correlated the firing is across different electrodes. This can be calculated using a synchrony index provided by the analysis software.
-
2.5. Expected Results this compound is expected to decrease the overall excitability of the neuronal network. This will likely manifest as a reduction in the mean firing rate, a decrease in burst frequency and duration, and a reduction in network synchrony. In the pro-convulsant assay, this compound should suppress the induced epileptiform activity.
Protocol 3: Calcium Imaging to Assess this compound's Effect on Neuronal Activity
This protocol uses calcium imaging to visualize and quantify changes in intracellular calcium, a proxy for neuronal activity, in response to this compound.
3.1. Materials
-
Cells: Primary cortical or hippocampal neurons.
-
Calcium Indicator: A fluorescent calcium indicator dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator (e.g., GCaMP).
-
Imaging Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
This compound Stock Solution: 10 mM in DMSO.
3.2. Equipment
-
Fluorescence microscope (confocal or widefield) equipped with a sensitive camera (sCMOS or EMCCD).
-
Environmental chamber to maintain temperature and CO2 for live-cell imaging.
-
Perfusion system.
3.3. Procedure
-
Cell Culture and Indicator Loading:
-
Culture neurons on glass-bottom dishes or coverslips.
-
For chemical dyes, incubate the cells with the calcium indicator (e.g., 1-5 µM Fluo-4 AM) in imaging buffer for 30-60 minutes at 37°C. Wash the cells with fresh imaging buffer to remove excess dye.
-
For genetically encoded indicators, transfect or transduce the neurons with the GCaMP construct several days prior to imaging.
-
-
Baseline Imaging: Place the dish on the microscope stage and acquire baseline fluorescence images of spontaneous calcium transients for 5-10 minutes.
-
This compound Application: Perfuse the cells with imaging buffer containing the desired concentration of this compound.
-
Post-Treatment Imaging: After a 5-10 minute incubation, acquire fluorescence images for another 5-10 minutes to observe the effect of this compound on calcium dynamics.
-
(Optional) Evoked Activity: Stimulate neuronal activity using electrical field stimulation or by applying a high concentration of potassium chloride (e.g., 30-50 mM) to depolarize the neurons. Record the calcium transients in the absence and presence of this compound.
3.4. Data Analysis
-
Region of Interest (ROI) Selection: Draw ROIs around individual neuronal cell bodies.
-
Fluorescence Intensity Measurement: Measure the average fluorescence intensity within each ROI over time.
-
Calcium Transient Analysis: Express the change in fluorescence as ΔF/F0, where ΔF is the change in fluorescence from baseline (F0).
-
Parameter Quantification: Analyze the frequency, amplitude, and duration of calcium transients before and after this compound application.
3.5. Expected Results As this compound is expected to reduce neuronal firing, a decrease in the frequency and amplitude of spontaneous and evoked calcium transients should be observed. This reflects the inhibition of action potential-induced calcium influx through voltage-gated calcium channels.
References
- 1. Phenytoin and carbamazepine: differential inhibition of sodium currents in small cells from adult rat dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Voltage-Gated Sodium Channels with Ameltolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ameltolide (LY201116) is an anticonvulsant agent that exerts its pharmacological effects through the modulation of voltage-gated sodium channels (NaV). These channels are critical for the initiation and propagation of action potentials in excitable cells, and their dysfunction is implicated in a variety of neurological disorders, including epilepsy and neuropathic pain. As a member of the benzamide class of compounds, this compound's interaction with NaV channels suggests its potential as a valuable tool for studying channel function and as a lead compound for the development of novel therapeutics.
These application notes provide a comprehensive overview of this compound's known effects on voltage-gated sodium channels and offer detailed protocols for its use in experimental settings. The information is intended to guide researchers in designing and executing studies to further elucidate the mechanism of action of this compound and to characterize its effects on specific NaV channel subtypes.
Mechanism of Action
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels. Its anticonvulsant properties are strongly correlated with its ability to interact with these channels in neuronal tissues[1]. The binding of this compound to the channel is thought to stabilize the inactivated state, thereby reducing the number of channels available to open in response to depolarization. This state-dependent binding is a hallmark of many clinically effective sodium channel blockers, as it allows for selective targeting of rapidly firing neurons, a characteristic of seizure activity.
While specific data on this compound's effects on individual NaV channel subtypes are limited in publicly available literature, its structural similarity to other N-(2,6-dimethylphenyl) amides suggests it may exhibit a profile of use-dependent and voltage-dependent inhibition of neuronal sodium channels such as NaV1.1, NaV1.2, and NaV1.6, and potentially other isoforms involved in pain pathways like NaV1.7 and NaV1.8. The provided protocols are designed to enable researchers to investigate these specific interactions.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its analogues from in vitro binding assays. This information provides a baseline for understanding the potency of these compounds.
Table 1: In Vitro Binding Affinity of this compound and Analogues to Rat Brain Sodium Channels [1]
| Compound | Chemical Class | IC50 (µM) for [3H]batrachotoxinin-A-20α-benzoate binding |
| This compound (Compound 2) | N-(2,6-dimethylphenyl)benzamide | 0.97 |
| Compound 1 | N-(2,6-dimethylphenyl)benzamide | 0.25 |
| Compound 3 | N-(2,6-dimethylphenyl)benzamide | 0.35 |
| Phenytoin (Reference) | Hydantoin | 0.86 |
Data obtained from competitive binding assays using rat brain synaptosomes. The IC50 values represent the concentration of the compound that inhibits 50% of the specific binding of the radioligand, which binds to the open state of the sodium channel.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are detailed protocols for characterizing the effects of this compound on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology. These protocols are designed for mammalian cells heterologously expressing a specific NaV channel subtype.
Protocol 1: Determination of Tonic Block
This protocol measures the inhibitory effect of this compound on NaV channels from a resting (closed) state.
1. Cell Preparation and Solutions:
-
Culture cells (e.g., HEK293) stably or transiently expressing the NaV channel subtype of interest.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and dilute to final concentrations in the external solution on the day of the experiment.
2. Electrophysiological Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the resting state.
-
Apply a depolarizing test pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a peak inward sodium current.
-
Record stable baseline currents for at least 3-5 minutes.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Continue recording using the same pulse protocol until the inhibitory effect of this compound reaches a steady state.
-
Perform a washout with the control external solution to observe the reversibility of the block.
3. Data Analysis:
-
Measure the peak amplitude of the sodium current before, during, and after this compound application.
-
Calculate the percentage of tonic block as: (1 - (I_this compound / I_Control)) * 100%.
-
Generate a concentration-response curve by testing a range of this compound concentrations and fit the data with the Hill equation to determine the IC50 for tonic block.
Protocol 2: Assessment of Use-Dependent Block
This protocol evaluates the enhanced inhibition of NaV channels by this compound during high-frequency stimulation.
1. Cell Preparation and Solutions:
-
Use the same cell preparations and solutions as in Protocol 1.
2. Electrophysiological Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the membrane potential at a level where a significant fraction of channels is in the resting state (e.g., -100 mV).
-
Apply a train of depolarizing pulses (e.g., 20 pulses to -10 mV for 10 ms) at a specific frequency (e.g., 10 Hz or 20 Hz).
-
Record the peak current for each pulse in the train under control conditions.
-
Perfuse the cell with the desired concentration of this compound.
-
Apply the same pulse train protocol and record the currents in the presence of the compound.
-
Perform a washout.
3. Data Analysis:
-
Normalize the peak current of each pulse in the train to the peak current of the first pulse.
-
Compare the decay of the normalized current amplitude during the pulse train in the absence and presence of this compound.
-
Calculate the use-dependent block as the difference in inhibition between the first and last pulse in the train.
-
Determine the IC50 for use-dependent block by testing a range of this compound concentrations and analyzing the block of the last pulse in the train.
Protocol 3: Evaluation of Effects on Steady-State Inactivation
This protocol determines if this compound alters the voltage-dependence of NaV channel inactivation.
1. Cell Preparation and Solutions:
-
Use the same cell preparations and solutions as in Protocol 1.
2. Electrophysiological Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
From a holding potential of -120 mV, apply a series of 500 ms conditioning pre-pulses to various potentials (e.g., from -140 mV to -20 mV in 10 mV increments).
-
Immediately following each pre-pulse, apply a test pulse to a constant potential (e.g., -10 mV) to measure the fraction of channels that were not inactivated by the pre-pulse.
-
Record the peak currents elicited by the test pulses under control conditions.
-
Perfuse the cell with this compound and repeat the voltage protocol.
3. Data Analysis:
-
Normalize the peak current for each test pulse to the maximum peak current obtained (usually after the most hyperpolarized pre-pulse).
-
Plot the normalized current as a function of the pre-pulse potential for both control and this compound conditions.
-
Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2) and the slope factor (k).
-
A negative shift in the V1/2 in the presence of this compound indicates stabilization of the inactivated state.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of voltage-gated sodium channels. The provided data and protocols offer a framework for researchers to characterize its inhibitory properties in detail. Further studies utilizing these methodologies to explore the subtype selectivity and the precise molecular interactions of this compound will be crucial for understanding its full therapeutic potential and for the development of next-generation sodium channel modulators.
References
Application Notes and Protocols for Ameltolide in Preclinical Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ameltolide (LY201116) is a potent anticonvulsant agent belonging to the 4-aminobenzamide class of compounds.[1] It has demonstrated significant efficacy in various preclinical models of epilepsy, positioning it as a valuable tool for epilepsy research and the development of novel anti-seizure medications. These application notes provide a comprehensive overview of the use of this compound in preclinical epilepsy research, including its mechanism of action, efficacy data in established seizure models, and detailed experimental protocols.
Mechanism of Action
The primary mechanism of action of this compound as an anticonvulsant is believed to be its interaction with neuronal voltage-gated sodium channels.[2][3] By binding to these channels, this compound stabilizes the inactivated state of the channel, thereby limiting the sustained, high-frequency repetitive firing of neurons that is characteristic of seizure activity.[4] This action prevents the spread of seizure discharges within the brain.[5] The interaction with the voltage-dependent sodium channel is a key factor in its anticonvulsant properties.
Quantitative Data Presentation
The anticonvulsant efficacy of this compound has been quantified in several preclinical studies, primarily using the maximal electroshock (MES) seizure model. The median effective dose (ED50) is a common metric used to express the potency of an anticonvulsant.
Table 1: Anticonvulsant Efficacy of this compound in the MES Test (Mice)
| Administration Route | ED50 (mg/kg) | Reference |
| Oral | 1.4 | |
| Intravenous | Not explicitly stated, but potency rank order maintained |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Administration Route | Key Findings | Reference |
| Mice | Oral (2.0 mg/kg) | Cmax of parent drug: 572 ng/mL. Metabolites detected in plasma. | |
| Rats | Not specified | Brain concentrations are highly correlated with plasma concentrations. | |
| Rhesus Monkeys | Oral | Non-linear pharmacokinetics at higher doses (≥20 mg/kg). Plasma concentrations of the N-acetyl metabolite were significantly higher than the parent drug. | |
| Dogs | Oral (3 mg/kg) | Elimination half-life: 5.46 h. Bioavailability normalized volume of distribution: 1.20 L/kg. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established procedures in preclinical epilepsy research.
Maximal Electroshock (MES) Seizure Test
This model is used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (100-150 g)
-
Electroconvulsive device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9% NaCl)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week before the experiment.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at various concentrations to allow for the administration of a range of doses.
-
Animal Groups: Randomly assign animals to control (vehicle) and treatment groups (at least 3-4 doses of this compound), with a minimum of 8-10 animals per group.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Time of Peak Effect (TPE): Conduct the MES test at the predetermined TPE of this compound. If unknown, a preliminary study should be conducted to determine the TPE by testing at multiple time points post-administration (e.g., 15, 30, 60, 120 minutes).
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the cornea of each animal.
-
Place the corneal electrodes on the eyes, ensuring good contact with a drop of saline.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. Protection is defined as the absence of this phase.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 value and its 95% confidence interval using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to identify anticonvulsant drugs that can raise the seizure threshold and are effective against myoclonic and absence seizures.
Materials:
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ)
-
Male Swiss albino mice (20-25 g) or Wistar rats (100-150 g)
-
Syringes and needles for injection
-
Observation chambers
Procedure:
-
Animal Acclimatization and Grouping: Follow steps 1 and 3 from the MES protocol.
-
Drug Preparation: Prepare solutions of this compound and PTZ.
-
Drug Administration: Administer this compound or vehicle.
-
Pre-treatment Time: After a specific pre-treatment time (coinciding with the TPE of this compound), administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg in mice).
-
Observation: Immediately place each animal in an individual observation chamber and observe for the onset of clonic convulsions for a period of 30 minutes.
-
Data Analysis: Record the latency to the first clonic seizure and the percentage of animals protected from seizures in each group. Calculate the ED50 if a dose-response relationship is established.
Neuroprotective Potential
While the primary application of this compound in preclinical research has been the evaluation of its anticonvulsant properties, its mechanism of action suggests a potential for neuroprotection. By reducing excessive neuronal firing and excitotoxicity, this compound may help to mitigate the neuronal damage that can occur during prolonged or recurrent seizures. Further studies are warranted to specifically investigate the neuroprotective effects of this compound in chronic epilepsy models.
Safety and Tolerability
In preclinical studies, this compound has been shown to have a good separation between its anticonvulsant doses and those causing neurological impairment, indicating a favorable safety profile. However, at high doses, clinical signs such as convulsions, diarrhea, weakness, inappetence, vomition, and ataxia have been observed in monkeys.
Conclusion
This compound is a potent anticonvulsant with a well-defined mechanism of action involving the blockade of voltage-gated sodium channels. Its efficacy in the MES model, coupled with a favorable preclinical safety profile, makes it a valuable reference compound and research tool for the study of epilepsy and the development of new antiepileptic drugs. The protocols and data presented in these application notes are intended to facilitate further research into the therapeutic potential of this compound and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Troubleshooting & Optimization
Navigating Ameltolide Dosage Optimization: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating the anticonvulsant properties of Ameltolide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during preclinical dosage optimization experiments.
Troubleshooting Experimental Hurdles
| Observed Issue | Potential Cause | Recommended Action |
| High variability in anticonvulsant effect at a given dose. | 1. Inconsistent drug administration (e.g., gavage technique). 2. Variability in animal metabolism. 3. Instability of this compound in the vehicle solution. | 1. Ensure consistent and accurate oral gavage technique. 2. Increase the number of animals per group to improve statistical power. 3. Prepare fresh this compound solutions for each experiment and verify solubility and stability in the chosen vehicle. |
| Unexpected neurotoxicity at doses expected to be therapeutic. | 1. Rapid absorption leading to high peak plasma concentrations. 2. Saturation of metabolic pathways at higher doses.[1] 3. Interaction with other administered compounds. | 1. Consider a dose-fractionation schedule (administering smaller doses more frequently). 2. Perform pharmacokinetic studies to assess for non-linear kinetics.[1] 3. Review all co-administered substances for potential drug-drug interactions. This compound's effects can be enhanced by phenytoin and carbamazepine.[2] |
| Lower than expected anticonvulsant efficacy. | 1. Inefficient absorption from the GI tract. 2. Rapid metabolism and clearance. 3. The chosen animal model may be less sensitive to this compound's mechanism of action. | 1. Evaluate different vehicle formulations to enhance bioavailability. 2. Measure plasma concentrations of this compound and its metabolites to assess the pharmacokinetic profile.[3][4] 3. Consider testing in a different seizure model (e.g., if using a chemical convulsant model, try a maximal electroshock model). |
| Discrepancy between in vitro and in vivo results. | 1. Poor brain penetration of this compound. 2. Active metabolites in vivo may have different potencies. | 1. Measure brain-to-plasma concentration ratio to determine CNS penetration. 2. Synthesize and test known metabolites for their anticonvulsant activity. Studies indicate that hydroxylation and acetylation of this compound dramatically decrease its anticonvulsant potency. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in preclinical rodent models?
A1: Based on published data, the effective dose (ED50) for this compound in the maximal electroshock (MES) test in mice is approximately 1.4 mg/kg when administered orally. For rats, oral administration has also shown potent anticonvulsant activity. It is advisable to begin with a dose range that brackets this ED50 and titrate upwards to determine the optimal dose for your specific experimental model and endpoint.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is believed to exert its anticonvulsant effects primarily through the blockade of voltage-gated sodium channels. This mechanism is similar to that of established antiepileptic drugs like phenytoin. By stabilizing the inactivated state of these channels, this compound can limit the repetitive firing of neurons that is characteristic of seizure activity.
Q3: How is this compound metabolized and what are its major metabolites?
A3: this compound is metabolized in vivo through N-acetylation and hydroxylation. The N-acetyl metabolite is a significant component found in plasma. However, both the N-acetyl and the hydroxylated metabolites have been shown to have significantly lower anticonvulsant potency compared to the parent drug.
Q4: Are there any known drug interactions with this compound?
A4: Preclinical studies in mice have shown that this compound has dose-additive effects when combined with phenytoin or carbamazepine in the maximal electroshock (MES) test. Conversely, its anticonvulsant effect may be lessened when co-administered with valproate (VPA).
Q5: What are the signs of neurotoxicity to monitor for at higher doses?
A5: In preclinical studies, high oral doses of this compound (20 and 40 mg/kg in mice) have been associated with neurologic impairment on the horizontal screen test and a decrease in body temperature. In rhesus monkeys, doses of 100 mg/kg resulted in convulsions, diarrhea, weakness, inappetence, vomition, and ataxia.
Experimental Data Summary
Table 1: Anticonvulsant Potency of this compound and its Metabolites in Mice (Oral Administration)
| Compound | MES ED50 (mg/kg) |
| This compound | 1.4 |
| Hydroxylated Metabolite | 10.9 |
| Hydroxylated and Acetylated Metabolite | > 100 |
Table 2: this compound Pharmacokinetics in Animal Models
| Species | Dose (Oral) | Cmax (ng/mL) | Key Findings |
| Mice | 2.0 mg/kg | 572 (this compound) 387 (N-acetyl metabolite) 73 (Hydroxy metabolite) | Plasma concentrations of this compound are linearly related to the administered dose. |
| Rhesus Monkeys | 5, 10, 20, 45, 100 mg/kg/day | Not specified | Saturation of metabolism and/or excretion suggested at doses of 45 and 100 mg/kg. |
Methodologies for Key Experiments
Maximal Electroshock (MES) Seizure Test
-
Animal Model: Male Swiss mice (or other appropriate rodent strain).
-
Drug Administration: Administer this compound or vehicle orally via gavage.
-
Time to Peak Effect: Determine the time to peak effect by administering the MES at various time points after drug administration (e.g., 30, 60, 120, 240 minutes).
-
Stimulation: Apply a corneal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Endpoint: The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Data Analysis: Calculate the ED50 (the dose at which 50% of the animals are protected from the tonic extensor seizure) using a suitable statistical method (e.g., probit analysis).
Pharmacokinetic Analysis
-
Animal Model: Select the appropriate species (e.g., mice, rats).
-
Drug Administration: Administer a known dose of this compound orally.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via an appropriate method (e.g., tail vein, retro-orbital sinus).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound and its metabolites in the plasma using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Caption: Proposed mechanism of this compound action on voltage-gated sodium channels.
Caption: A typical experimental workflow for optimizing this compound dosage.
References
- 1. Subchronic toxicity, metabolism, and pharmacokinetics of the aminobenzamide anticonvulsant this compound (LY201116) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the anticonvulsant this compound with standard anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relation of plasma and brain concentrations of the anticonvulsant this compound to its pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of a major metabolite of this compound, a potent anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
Ameltolide solubility and formulation challenges
Welcome to the technical support center for ameltolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an anticonvulsant agent.[1] Its primary mechanism of action is the modulation of voltage-gated sodium channels in neuronal membranes. By interacting with these channels, this compound can stabilize the hyperexcitable state of neurons that leads to seizures. This interaction is thought to be the direct cause of its anticonvulsant properties.
Q2: What is the known solubility of this compound?
A2: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). Quantitative data indicates a solubility of 45 mg/mL in DMSO, and sonication is recommended to facilitate dissolution.[1] Information on its solubility in other common pharmaceutical solvents is limited, suggesting it is likely a poorly water-soluble compound, a common challenge for many new chemical entities.[2]
Q3: Are there any specific storage recommendations for this compound solutions?
A3: For this compound powder, storage at -20°C for up to three years is recommended. Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to one year to maintain stability.[1]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Symptoms:
-
Visible particulate matter remains in the solvent after vortexing.
-
The solution appears cloudy or as a suspension.
Possible Causes:
-
Insufficient solvent volume for the amount of compound.
-
Inadequate agitation to break up powder aggregates.
-
Use of a solvent in which this compound has low solubility.
Troubleshooting Steps:
-
Increase Agitation: Sonication is recommended to aid the dissolution of this compound in DMSO.[1] If a sonicator is not available, gentle heating (be cautious of potential degradation) and prolonged vortexing may be attempted.
-
Solvent Selection: If DMSO is not suitable for your experimental system, consider other organic solvents. While specific data for this compound is scarce, for poorly water-soluble drugs, solvents like ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are often used. A systematic solubility study in a range of pharmaceutically acceptable solvents is advised.
-
Co-solvent Systems: If single solvents are ineffective, a co-solvent system can be employed. Mixtures of water with water-miscible organic solvents like ethanol, propylene glycol, or PEGs can significantly enhance the solubility of poorly soluble compounds.
Issue 2: Drug Precipitation Upon Dilution in Aqueous Media
Symptoms:
-
A clear solution of this compound in an organic solvent becomes cloudy or forms a precipitate when diluted with an aqueous buffer (e.g., cell culture media, phosphate-buffered saline).
Possible Causes:
-
The final concentration of the organic solvent after dilution is too low to maintain the solubility of this compound.
-
The pH of the aqueous medium is not optimal for this compound solubility.
Troubleshooting Steps:
-
Optimize Co-solvent Ratio: Experiment with different dilution factors to find the highest tolerable concentration of the organic co-solvent in your final aqueous solution that does not negatively impact your experimental model.
-
Formulation with Surfactants: The inclusion of non-ionic surfactants such as Polysorbate 80 or Cremophor EL can help to create micellar solutions that improve the stability of the drug in an aqueous environment and prevent precipitation.
-
Solid Dispersions: For oral formulations, creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and bioavailability. Common carriers include polyethylene glycols and polyvinylpyrrolidone.
Data Summary
Table 1: Known Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 45 mg/mL | 187.27 mM | Sonication is recommended to aid dissolution. |
Experimental Protocols
Protocol 1: General Method for Determining this compound Solubility
-
Materials: this compound powder, selected solvents (e.g., water, ethanol, propylene glycol, PEG 400), calibrated analytical balance, vortex mixer, sonicator, centrifuge, HPLC with a suitable column (e.g., C18) and detector (UV-Vis).
-
Procedure: a. Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials. b. Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended. c. After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid. d. Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. e. Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method. f. Calculate the solubility of this compound in each solvent based on the dilution factor and the quantified concentration.
Protocol 2: Preparation of a Co-solvent Formulation for In Vitro Studies
-
Materials: this compound powder, DMSO, Pluronic F-68 (or other suitable surfactant), sterile-filtered aqueous buffer (e.g., PBS or cell culture medium).
-
Procedure: a. Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 20 mg/mL). Ensure complete dissolution, using sonication if necessary. b. In a separate sterile tube, prepare the desired final concentration of the surfactant in the aqueous buffer (e.g., 1% Pluronic F-68 in PBS). c. To the surfactant-containing buffer, add the this compound stock solution dropwise while vortexing to achieve the desired final concentration of this compound. The final concentration of DMSO should be kept to a minimum (typically <0.5%) to avoid solvent toxicity in cellular assays. d. Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for use.
Visualizations
Caption: Workflow for developing an aqueous formulation of this compound.
Caption: Proposed mechanism of this compound's anticonvulsant effect.
References
Ameltolide High-Dose Neurotoxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential neurotoxicity of high-dose Ameltolide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to potential neurotoxicity?
This compound's principal mechanism of action is the blockade of voltage-gated sodium channels.[1] This action stabilizes the inactivated state of these channels, thereby reducing sustained high-frequency neuronal firing, which is the basis of its anticonvulsant effect. However, at high concentrations, excessive blockade of sodium channels can disrupt normal neuronal function, leading to neurotoxicity. The effects of high-dose this compound can be compared to other sodium channel-blocking anticonvulsants like phenytoin and carbamazepine, which are known to cause neurotoxic effects at supratherapeutic concentrations.[2][3]
Q2: What in vitro models are suitable for studying this compound-induced neurotoxicity?
Several in vitro models can be employed to investigate the neurotoxic potential of this compound. Commonly used models include:
-
Primary Neuronal Cultures: Cultures derived from rodent cerebral cortex or hippocampus are highly relevant but can be more complex to maintain.
-
Immortalized Neuronal Cell Lines:
-
SH-SY5Y (human neuroblastoma): Can be differentiated into a more mature neuronal phenotype and is a widely used model for neurotoxicity studies.
-
PC12 (rat pheochromocytoma): Can be differentiated with nerve growth factor (NGF) to exhibit a neuron-like phenotype.
-
NT2/D1 (human teratocarcinoma): Can be differentiated with retinoic acid to form post-mitotic neuron-like cells.[4]
-
-
Human induced Pluripotent Stem Cell (iPSC)-derived Neurons: These provide a highly relevant human model for neurotoxicity testing.
Q3: What are the expected signs of neurotoxicity in vitro when exposing neuronal cells to high doses of this compound?
High concentrations of this compound are expected to induce a range of cytotoxic effects, including:
-
Reduced cell viability and metabolic activity.
-
Increased cell membrane permeability.
-
Induction of apoptotic pathways.
-
Inhibition of neurite outgrowth and retraction of existing neurites.
-
Mitochondrial dysfunction, including decreased membrane potential.
-
Increased production of reactive oxygen species (ROS).
Q4: Are there known neurotoxic concentrations of this compound from in vivo studies?
While specific in vitro cytotoxic concentrations are not well-documented in publicly available literature, in vivo studies in mice have established a median toxic dose (TD50) for neurologic impairment. These values can offer a starting point for dose-range finding studies in vitro, though direct extrapolation is not always accurate. It is crucial to perform dose-response experiments in your specific cell model to determine the relevant toxic concentrations.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results (e.g., MTT, LDH).
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating and use a consistent seeding technique. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile saline or media. |
| Compound precipitation at high concentrations | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solvent (with appropriate vehicle controls). |
| Inconsistent incubation times | Standardize the incubation time with this compound and with the assay reagents across all plates. |
| Interference of this compound with the assay chemistry | Run a cell-free control with this compound at various concentrations to check for direct interaction with MTT or LDH reagents. |
Issue 2: Inconsistent or no signal in apoptosis assays (e.g., Caspase-3 activity).
| Potential Cause | Troubleshooting Step |
| Incorrect timing of the assay | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak of caspase activation for your specific cell model and this compound concentration. |
| Cell lysis issues | Ensure complete cell lysis to release caspases. Follow the lysis buffer instructions carefully and keep samples on ice. |
| Low protein concentration in lysate | Ensure you have a sufficient number of cells and measure the protein concentration of your lysate before performing the assay. Normalize caspase activity to the total protein content. |
| Use of protease inhibitors in lysis buffer | Some protease inhibitors can interfere with caspase activity. Use a lysis buffer specifically designed for caspase assays or one without broad-spectrum protease inhibitors. |
| Cell death is primarily necrotic | At very high concentrations, this compound may induce necrosis instead of apoptosis. Assess for necrosis using an LDH release assay in parallel. |
Issue 3: Difficulty in quantifying neurite outgrowth.
| Potential Cause | Troubleshooting Step |
| Suboptimal cell density | Neurite outgrowth is often density-dependent. Optimize the seeding density to allow for clear visualization of individual neurites without excessive cell clumping. |
| Poor cell attachment | Ensure culture plates are appropriately coated (e.g., with poly-L-lysine or laminin) to promote neuronal attachment and neurite extension. |
| Inadequate image analysis parameters | Adjust the parameters in your high-content analysis software for cell body and neurite recognition to accurately capture the morphology of your specific cell type. |
| Cytotoxicity confounding neurite analysis | Always run a parallel cell viability assay. A reduction in neurite length may be a secondary effect of general cytotoxicity. Analyze neurite outgrowth at non-toxic or minimally toxic concentrations. |
Quantitative Data Summary
Direct quantitative in vitro neurotoxicity data for this compound is limited in the available literature. However, data from related aromatic anticonvulsants that also act as voltage-gated sodium channel blockers can provide a useful reference for experimental design.
Table 1: In Vitro Neurotoxicity of Aromatic Anticonvulsants in Neuronal Cultures
| Compound | Cell Model | Concentration | Observed Effect | Assay | Reference |
| Phenytoin | Cerebral Cortical Cultures | 30 µg/mL | Significant deficits in total protein and neuron number | Total Protein, Neuron Count | |
| Phenytoin | Human PBMC | 20-40 µg/mL | Depressed ADCC activity, increased DNA single-strand breaks | ADCC, Alkaline Elution | |
| Carbamazepine | Cerebral Cortical Cultures | 24 µg/mL | Minimal toxic effects | Total Protein, Neuron Count |
Note: The concentrations above should be used as a preliminary guide. Researchers must determine the effective and toxic concentrations of this compound in their specific experimental system.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere/differentiate for the required period.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only and untreated controls. Incubate for the desired time (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Protocol 3: Apoptosis Assessment using Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Plating and Treatment: Plate cells in a larger format (e.g., 6-well plate) to obtain sufficient protein for the assay. Treat with this compound as desired.
-
Cell Lysis: After treatment, collect the cells (both adherent and floating) and centrifuge. Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT). Incubate on ice for 15-20 minutes.
-
Lysate Preparation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Caspase Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells. Add reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm.
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizations
Caption: Putative signaling pathway for this compound-induced neurotoxicity.
Caption: General experimental workflow for assessing this compound neurotoxicity.
Caption: Troubleshooting logic for inconsistent cell viability assays.
References
- 1. Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential toxicity of chronic exposure to phenytoin, phenobarbital, or carbamazepine in cerebral cortical cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenytoin and carbamazepine, alone and in combination: anticonvulsant and neurotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro developmental neurotoxicity screening assay for retinoic acid-induced neuronal differentiation using the human NT2/D1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Ameltolide instability in solution
Welcome to the technical support center for Ameltolide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: this compound is readily soluble in DMSO[1]. However, precipitation can occur when a concentrated DMSO stock solution is diluted into an aqueous buffer for your experiment. This is a common issue known as "crashing out." To address this, consider the following:
-
Decrease the final concentration of this compound: The solubility in your final aqueous buffer may be lower than your target concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, increasing the percentage of DMSO or adding another co-solvent like ethanol might improve solubility. However, always run a vehicle control to ensure the solvent is not affecting your results.
-
Use a solubilizing agent: Depending on your experimental setup, excipients such as cyclodextrins may be used to enhance aqueous solubility[2][3].
-
Gentle warming and sonication: Briefly warming the solution to 37°C and sonicating can help redissolve the compound. However, be cautious as prolonged heat can lead to degradation.
Q2: I'm observing a decrease in the activity of my this compound solution over time. Why is this happening?
A2: A decrease in activity suggests that this compound may be degrading in your solution. This compound, being a 4-aminobenzamide, has functional groups susceptible to degradation[4]. Key factors influencing stability include:
-
pH of the solution: The stability of compounds with amine and amide groups can be pH-dependent[5]. Extreme pH values can catalyze hydrolysis of the amide bond or oxidation of the amino group. It is recommended to prepare solutions in buffers with a pH around 6.0 for better stability.
-
Temperature: Store this compound stock solutions at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). Avoid repeated freeze-thaw cycles.
-
Light exposure: Although not explicitly stated for this compound, similar compounds can be light-sensitive. It is good practice to protect solutions from light by using amber vials or covering them with foil.
-
Oxidation: The primary amino group on the benzamide ring could be susceptible to oxidation. The presence of oxidizing agents or exposure to air for prolonged periods can contribute to degradation.
In vivo, this compound is inactivated by N-acetylation and hydroxylation, which dramatically reduces its anticonvulsant potency. While these are metabolic processes, they highlight the reactive sites of the molecule that could also be susceptible to chemical degradation in solution.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Suspected Degradation of this compound in Solution
If you suspect that this compound is degrading, leading to inconsistent or reduced activity, the following guide can help you investigate and mitigate the problem.
Potential Degradation Pathways
Based on the chemical structure of this compound (a 4-aminobenzamide), potential non-metabolic degradation pathways in solution could include hydrolysis of the amide bond, particularly under acidic or basic conditions, and oxidation of the primary amino group.
Hypothetical this compound Degradation Pathway
Caption: Potential chemical degradation pathways of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound solid powder.
-
Dissolving: Add an appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C for long-term storage or 0-4°C for short-term use. Protect from light.
Protocol 2: Stability Assessment of this compound using HPLC
This protocol provides a method to assess the stability of this compound in a specific buffer over time.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability via HPLC.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at the desired final concentration in your experimental buffer (e.g., PBS, pH 7.4). Ensure the initial DMSO concentration is low enough to prevent precipitation.
-
Incubation: Incubate the solution under the conditions you wish to test (e.g., room temperature, 37°C, protected from light).
-
Sampling: At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the solution. Immediately quench any potential degradation by diluting the sample in the mobile phase and storing it at -20°C until analysis.
-
HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method. A C18 column is often a good starting point. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid or triethylamine to improve peak shape. Detection can be performed using a UV detector at a wavelength where this compound has maximum absorbance.
-
Data Analysis: Quantify the peak area of this compound at each time point. The percentage of this compound remaining can be calculated relative to the T=0 time point. This will provide an indication of the stability of this compound under your experimental conditions.
Quantitative Data Summary
| Parameter | Value/Condition | Source |
| Solubility | Soluble in DMSO | |
| Short-term Storage | 0 - 4 °C (days to weeks) | |
| Long-term Storage | -20 °C (months to years) | |
| Shelf Life (if stored properly) | >2 years |
Mechanism of Action
This compound functions as an anticonvulsant primarily by modulating voltage-gated sodium channels. This action stabilizes neuronal membranes and reduces the hyperexcitability that leads to seizures.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Population characteristics of cyclodextrin complex stabilities in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and pharmacological evaluation of a major metabolite of this compound, a potent anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
Ameltolide Patch Clamp Recordings: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing patch clamp electrophysiology to investigate the effects of Ameltolide on voltage-gated sodium channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is an anticonvulsant compound that primarily targets and blocks neuronal voltage-gated sodium channels. Its anticonvulsant properties are thought to be a direct result of this interaction.[1]
Q2: How does this compound's mechanism of action influence patch clamp experiments?
A2: As a voltage-gated sodium channel blocker, this compound is expected to exhibit state-dependent and use-dependent effects. This means the degree of channel block will be influenced by the membrane potential and the frequency of channel activation. Experimental protocols should be designed to investigate these properties, such as applying voltage steps from different holding potentials and using high-frequency pulse trains.[2][3][4]
Q3: What are the expected effects of this compound on sodium channel currents?
A3: this compound is expected to reduce the amplitude of sodium currents. This inhibition may increase with more depolarized holding potentials (state-dependence) and with repetitive stimulation (use-dependence). It may also alter the kinetics of the channel, such as slowing recovery from inactivation.[5]
Troubleshooting Guide
Issue 1: Unstable Gigaseal Formation or Loss of Seal
-
Question: I'm having difficulty forming a stable gigaseal, or the seal is lost shortly after going whole-cell when this compound is in the bath. What could be the cause?
-
Answer:
-
Solution Quality: Ensure all solutions (internal, external, and this compound stock) are fresh, filtered (0.22 µm filter), and at the correct osmolarity and pH. Contaminants or incorrect osmolarity can affect membrane health and seal stability.
-
Pipette Issues: Use high-quality borosilicate glass capillaries to pull pipettes with a resistance of 4-8 MΩ. Debris in or on the pipette tip is a common cause of unstable seals. Ensure your pipette solutions are free of precipitate.
-
Mechanical Stability: Check for any vibrations in your setup. Ensure the perfusion system is not causing movement of the cells or the recording pipette. A slow and steady perfusion rate (e.g., 1.5 mL/min) is recommended.
-
Cell Health: Ensure the cells are healthy and not over-cultured. Unhealthy cells will have fragile membranes, making stable recordings difficult.
-
Issue 2: High or Unstable Series Resistance (Rs)
-
Question: My series resistance is high (>25 MΩ) or increases significantly during the recording after applying this compound. How can I address this?
-
Answer:
-
Membrane Rupture: Ensure a complete rupture of the membrane when establishing the whole-cell configuration. Applying short, gentle suction pulses can help achieve a clean break-through.
-
Pipette Clogging: Debris from the cell interior can clog the pipette tip, increasing Rs. If Rs starts to drift upwards, you may need to obtain a new recording.
-
Compensation: Use the series resistance compensation and prediction features of your amplifier. However, be cautious not to overcompensate, as this can lead to oscillations. A compensation of 70-80% is often a good starting point.
-
Pipette Size: For cells with large sodium currents, a larger pipette tip (lower resistance) can help reduce the initial Rs.
-
Issue 3: Poor Voltage Clamp Control
-
Question: I am observing artifacts in my sodium current recordings, such as poor-quality current-voltage (I-V) curves or uncontrolled action currents, especially when applying this compound. What is happening?
-
Answer:
-
Large Currents: Voltage-gated sodium currents can be very large and fast, making them difficult to clamp, especially in expression systems with high channel density. This can lead to voltage errors, where the actual membrane potential deviates from the command potential.
-
Reducing Current Amplitude: To improve voltage clamp, you can reduce the size of the sodium current by:
-
Lowering the concentration of sodium in the external solution.
-
Partially blocking the channels with a low concentration of a well-characterized blocker like tetrodotoxin (TTX), if the channel subtype is sensitive.
-
-
Series Resistance: A high series resistance will exacerbate voltage clamp errors. Ensure your Rs is as low and stable as possible.
-
Issue 4: Inconsistent or Noisy Recordings
-
Question: My recordings are noisy, and the effect of this compound is not consistent across cells. How can I improve the quality of my data?
-
Answer:
-
Electrical Noise: Ensure proper grounding of all equipment and use a Faraday cage to shield the setup from external electrical noise.
-
Solution Exchange: If using a perfusion system, ensure a complete and stable exchange of the control solution with the this compound-containing solution. Incomplete exchange can lead to variable effective concentrations at the cell.
-
Compound Stability: Check for potential precipitation of this compound in your external solution, especially at higher concentrations. Ensure the compound is fully dissolved.
-
Cell-to-Cell Variability: Biological variability is inherent. Record from a sufficient number of cells to obtain statistically meaningful data.
-
Quantitative Data Summary
Specific patch-clamp derived quantitative data for this compound is limited in the readily available literature. The following table provides an example of how to structure such data and includes a value from a binding assay.
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| IC50 (Binding Assay) | 0.97 µM | Rat brain synaptosomes | [3H]batrachotoxinin-A-20alpha-benzoate binding | |
| IC50 (Tonic Block) | Data not available | e.g., HEK293 expressing Nav1.2 | From a holding potential of -120 mV | |
| IC50 (Use-Dependent Block) | Data not available | e.g., HEK293 expressing Nav1.2 | 10 Hz stimulation from -90 mV | |
| Effect on Inactivation (ΔV1/2) | Data not available | e.g., HEK293 expressing Nav1.2 | Steady-state inactivation protocol | |
| Effect on Recovery from Inactivation | Data not available | e.g., HEK293 expressing Nav1.2 | Two-pulse protocol with variable recovery interval |
Experimental Protocols
Protocol 1: Determining Tonic Block of Voltage-Gated Sodium Channels by this compound
-
Cell Preparation: Culture cells expressing the desired sodium channel subtype (e.g., HEK293 cells expressing Nav1.2) on glass coverslips.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
-
Recording Configuration:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a hyperpolarized potential where most channels are in the resting state (e.g., -120 mV) to minimize tonic inactivation.
-
-
Voltage Protocol:
-
From the holding potential of -120 mV, apply a brief depolarizing step (e.g., to 0 mV for 20 ms) to elicit a peak sodium current.
-
Repeat this step at a low frequency (e.g., every 10-20 seconds) to allow for full recovery of the channels between pulses.
-
-
Data Acquisition:
-
Record baseline currents in the external solution.
-
Perfuse the cells with increasing concentrations of this compound, allowing the effect to reach steady-state at each concentration.
-
Record the peak sodium current at each concentration.
-
-
Analysis:
-
Normalize the peak current in the presence of this compound to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data with the Hill equation to determine the IC50 for tonic block.
-
Protocol 2: Assessing Use-Dependent Block of Voltage-Gated Sodium Channels by this compound
-
Cell Preparation and Solutions: As described in Protocol 1.
-
Recording Configuration:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a more depolarized potential that is closer to the physiological resting potential of neurons (e.g., -90 mV).
-
-
Voltage Protocol:
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a physiologically relevant frequency (e.g., 10 Hz or 20 Hz). The train should consist of 20-30 pulses.
-
-
Data Acquisition:
-
Record a baseline pulse train in the external solution.
-
Perfuse the cell with a single concentration of this compound (e.g., the IC50 for tonic block) and allow the effect to stabilize.
-
Apply the same pulse train in the presence of this compound.
-
-
Analysis:
-
For both the control and this compound conditions, normalize the peak current of each pulse in the train to the peak current of the first pulse.
-
Plot the normalized peak current as a function of the pulse number. A faster decay in the presence of this compound indicates use-dependent block.
-
The degree of use-dependent block can be quantified by comparing the current reduction at the end of the pulse train in the presence and absence of the drug.
-
Visualizations
Caption: A typical experimental workflow for patch clamp analysis of this compound.
Caption: A troubleshooting flowchart for common this compound patch clamp issues.
References
- 1. Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 3. Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frequency and voltage-dependent inhibition of type IIA Na+ channels, expressed in a mammalian cell line, by local anesthetic, antiarrhythmic, and anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Ameltolide Delivery in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the delivery of Ameltolide in animal models. The information is presented in a question-and-answer format to directly address common challenges and provide practical guidance for your in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: What is the recommended vehicle for dissolving this compound for oral administration?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For oral administration in animal models, a common practice is to first dissolve this compound in a minimal amount of DMSO and then suspend the solution in a vehicle like 10% aqueous acacia solution. Sonication may be recommended to aid dissolution.
Q2: We are observing precipitation of this compound in our aqueous formulation. What can we do?
A2: Precipitation can be a significant issue. Consider the following troubleshooting steps:
-
Increase the concentration of the co-solvent: If you are using a co-solvent like DMSO, you may need to slightly increase its percentage in the final formulation. However, be mindful of potential toxicity associated with the vehicle itself.
-
Use a different vehicle: For poorly soluble compounds, vehicles such as polyethylene glycol 400 (PEG 400), hydroxypropyl-β-cyclodextrin (HP-β-CD), or oil-based vehicles like olive oil or sesame oil can be explored. Always conduct a vehicle toxicity study to ensure it does not interfere with your experimental outcomes.
-
Prepare fresh formulations: Do not store aqueous suspensions for extended periods unless their stability has been validated. It is best practice to prepare the formulation fresh for each experiment.
Q3: What are the best practices for oral gavage of this compound in rats?
A3: Proper oral gavage technique is crucial to avoid injury and ensure accurate dosing. Key recommendations include:
-
Correct tube size and length: Use a flexible, ball-tipped gavage needle appropriate for the size of the rat. The length should be pre-measured from the corner of the mouth to the last rib to ensure it reaches the stomach without causing perforation.
-
Proper restraint: Restrain the animal firmly but gently to prevent movement and ensure the head and neck are aligned to create a straight path to the esophagus.
-
Slow administration: Administer the formulation slowly to prevent regurgitation and aspiration. If you observe any signs of distress, such as coughing or fluid bubbling from the nose, stop the procedure immediately.
Q4: What are the potential complications of intraperitoneal (IP) injections with this compound formulations in mice?
A4: While a common administration route, IP injections can have complications. Be aware of the following:
-
Injection into the gastrointestinal tract or bladder: To avoid this, inject into the lower right quadrant of the abdomen.
-
Peritonitis: Ensure your formulation and injection technique are sterile to prevent infection of the peritoneal cavity.
-
Bleeding or organ laceration: Use an appropriate needle size (typically 25-27 gauge for mice) and do not use excessive force.
Adverse Effects and Monitoring
Q5: What are the known adverse effects of this compound in animal models?
A5: At higher doses, this compound has been associated with several adverse effects. In rhesus monkeys, doses of 100 mg/kg resulted in convulsions, diarrhea, weakness, inappetence, vomiting, and ataxia[1]. In rats, maternal toxicity, indicated by depressed body weight gain, was observed at 25 and 50 mg/kg[2]. It is crucial to conduct dose-ranging studies to determine the optimal therapeutic window with minimal side effects in your specific model. At high oral doses (20 and 40 mg/kg) in mice, this compound has been shown to cause impairment on the horizontal screen test and a decrease in body temperature[3].
Q6: How should we monitor our animals for potential adverse effects during an this compound study?
A6: Regular and careful monitoring is essential. We recommend the following:
-
Daily clinical observations: Record body weight, food and water intake, and general appearance and behavior.
-
Neurological assessment: For higher doses, be prepared to monitor for signs of neurotoxicity such as ataxia, tremors, or convulsions.
-
Post-procedure monitoring: After each administration, observe the animal for any immediate signs of distress, such as labored breathing or bleeding at the injection site.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Models
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (hours) | Reference |
| Mice | Oral | 2.0 | 572 | - | [4] |
| Rhesus Monkeys | Oral (Nasogastric) | 5, 10, 20, 45, 100 | Dose-dependent increase | - | [1] |
Table 2: Anticonvulsant Efficacy of this compound in Preclinical Models
| Animal Model | Seizure Model | Route of Administration | Effective Dose (ED50) (mg/kg) | Reference |
| Mice | Maximal Electroshock (MES) | Oral | 1.4 | |
| Rats | Maximal Electroshock (MES) | Intraperitoneal | - |
Experimental Protocols
Protocol: Evaluation of this compound Efficacy in the Maximal Electroshock (MES) Seizure Model in Rats
This protocol outlines a typical experiment to assess the anticonvulsant properties of this compound.
1. Animals:
-
Male Sprague-Dawley rats (200-250g).
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
This compound powder
-
Vehicle (e.g., DMSO and 10% aqueous acacia)
-
Electroconvulsive shock device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Saline solution (0.9%)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
3. Experimental Procedure:
-
Dose Preparation: Prepare a stock solution of this compound in DMSO and then suspend it in 10% aqueous acacia to the desired concentrations. Prepare a vehicle control group with the same DMSO and acacia concentration.
-
Animal Groups: Randomly assign animals to different treatment groups (e.g., vehicle control, and at least three dose levels of this compound). A minimum of 8-10 animals per group is recommended.
-
Drug Administration: Administer the prepared formulations or vehicle via oral gavage.
-
Time to Peak Effect (TPE): The MES test should be conducted at the presumed time of peak effect of this compound. If unknown, a preliminary study should be performed to determine the TPE by testing at different time points post-administration (e.g., 30, 60, 120 minutes).
-
MES Induction:
-
Apply a drop of topical anesthetic to the cornea of each eye.
-
Place the corneal electrodes on the eyes.
-
Deliver a suprathreshold electrical stimulus (e.g., 150 mA for 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Mandatory Visualizations
Caption: Proposed mechanism of this compound's anticonvulsant action.
Caption: A typical workflow for assessing this compound's efficacy.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of Ameltolide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Ameltolide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an anticonvulsant drug.[1] Its primary mechanism of action is the blockade of neuronal voltage-gated sodium channels, which contributes to its anticonvulsant properties.[2] This action is similar to other anticonvulsants like phenytoin.[1]
Q2: What are the known metabolites of this compound and are they active?
This compound is metabolized in vivo via N-acetylation and hydroxylation. The major metabolites are an N-acetyl metabolite and a hydroxy metabolite.[3] Studies have shown that these metabolites have significantly lower anticonvulsant activity compared to the parent compound, this compound, and therefore do not contribute significantly to its pharmacological effects.[1]
Q3: What are the reported in vivo effects of this compound at high doses?
Preclinical studies in rhesus monkeys at high doses (45 and 100 mg/kg) have shown clinical signs including convulsions, diarrhea, weakness, inappetence, vomition, and ataxia. In mice, high oral doses (20 and 40 mg/kg) led to impairment on the horizontal screen test and a decrease in body temperature.
Q4: Has this compound shown any specific organ toxicity in preclinical studies?
In a subchronic toxicity study in rhesus monkeys, no specific target organ toxicity was identified upon histological evaluation of tissue sections. However, an increase in methemoglobin concentration was observed at higher doses (45 or 100 mg/kg).
Q5: Are there any known developmental or teratogenic effects of this compound?
Developmental toxicity studies have been conducted in rats and rabbits. In rats, maternal and fetal body weight were depressed at higher doses. In rabbits, this compound was considered weakly teratogenic at high doses that also induced severe maternal toxicity, with observations of shortened digits and incomplete ossification of phalanges.
Troubleshooting Guide: Mitigating Off-Target Effects
Issue 1: Unexpected Cardiovascular Effects (e.g., changes in heart rate, arrhythmia)
Potential Cause: As a voltage-gated sodium channel blocker, this compound may exhibit off-target effects on cardiac sodium channels (e.g., hNav1.5), which can lead to alterations in cardiac conduction.
Troubleshooting Steps:
-
In Vitro Electrophysiology:
-
Protocol: Perform patch-clamp electrophysiology studies on cell lines expressing relevant cardiac ion channels (e.g., hNav1.5, hERG).
-
Purpose: To determine the IC50 of this compound on these channels and assess its potential for cardiac liability.
-
-
In Vivo Cardiovascular Monitoring:
-
Protocol: In animal models, continuously monitor cardiovascular parameters such as electrocardiogram (ECG), blood pressure, and heart rate following this compound administration.
-
Purpose: To detect any in vivo cardiovascular changes.
-
-
Dose-Response Analysis:
-
Protocol: Conduct a careful dose-response study to identify the lowest effective dose of this compound that minimizes cardiovascular effects while maintaining on-target efficacy.
-
Purpose: To establish a therapeutic window.
-
Issue 2: Unexplained Neurological Side Effects Beyond Anticonvulsant Activity (e.g., sedation, ataxia, tremors)
Potential Cause: While this compound is a neuronal sodium channel blocker, it may interact with other neuronal targets at higher concentrations, leading to a broader range of central nervous system (CNS) effects. High doses have been associated with neurologic impairment.
Troubleshooting Steps:
-
Comprehensive Behavioral Assessment:
-
Protocol: Utilize a battery of behavioral tests in animal models (e.g., rotarod test for motor coordination, open field test for locomotor activity) to characterize the full neurological profile of this compound.
-
Purpose: To quantify the extent of off-target CNS effects.
-
-
Receptor Binding Assays:
-
Protocol: Screen this compound against a panel of CNS receptors and channels (e.g., GABA-A receptors, calcium channels, potassium channels) to identify potential off-target binding interactions.
-
Purpose: To elucidate alternative mechanisms contributing to the observed phenotype.
-
-
Brain Concentration Analysis:
-
Protocol: Measure the concentration of this compound in the brain tissue of experimental animals and correlate it with the observed neurological effects.
-
Purpose: To understand the exposure levels required to induce off-target neurological effects.
-
Issue 3: Inconsistent or Non-Reproducible Experimental Results
Potential Cause: Off-target effects can introduce variability in experimental outcomes. Additionally, the metabolic saturation of this compound at higher doses could lead to non-linear pharmacokinetics and inconsistent exposure.
Troubleshooting Steps:
-
Pharmacokinetic Analysis:
-
Protocol: Perform a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your experimental system. Pay attention to dose-linearity.
-
Purpose: To ensure consistent and predictable exposure levels.
-
-
Use of Control Compounds:
-
Protocol: Include well-characterized, selective sodium channel blockers as control compounds in your experiments.
-
Purpose: To differentiate between on-target and potential off-target effects of this compound.
-
-
Cellular Health Monitoring:
-
Protocol: Routinely assess cell viability and health in in vitro experiments using assays such as MTT or LDH release.
-
Purpose: To rule out confounding effects of cytotoxicity.
-
Data Summary
Table 1: Preclinical Toxicology and Developmental Effects of this compound
| Study Type | Species | Doses Administered | Key Findings | Reference |
| Subchronic Toxicity | Rhesus Monkeys | 5, 10, 20, 45, and 100 mg/kg/day (oral) | At ≥ 45 mg/kg: convulsions, diarrhea, weakness, inappetence, vomition, ataxia, increased methemoglobin. No specific target organ toxicity on histology. Saturation of metabolism at higher doses. | |
| Developmental Toxicity | Rats | 10, 25, or 50 mg/kg/day (gavage) | At ≥ 25 mg/kg: maternal toxicity (depressed body weight gain). At 50 mg/kg: depressed fetal body weight. | |
| Developmental Toxicity | Rabbits | 25, 50, or 100 mg/kg/day (gavage) | At ≥ 50 mg/kg: maternal toxicity (net loss in body weight). At 100 mg/kg: depressed fetal viability and body weight. Weakly teratogenic at high doses (shortened digits, incomplete ossification). |
Table 2: In Vivo Efficacy and Neurological Effects of this compound and its Metabolites
| Compound | Species | Test | ED50 / Dose Range | Effect | Reference |
| This compound | Mice | Maximal Electroshock (MES) | 1.4 mg/kg (oral) | Potent anticonvulsant activity | |
| Metabolite 6 | Mice | Maximal Electroshock (MES) | 10.9 mg/kg (oral) | Decreased anticonvulsant potency | |
| Metabolite 7 | Mice | Maximal Electroshock (MES) | > 100 mg/kg (oral) | Dramatically decreased anticonvulsant potency | |
| This compound | Mice | Horizontal Screen (HS) Test | 20 and 40 mg/kg (oral) | Neurologic impairment |
Experimental Protocols & Visualizations
Experimental Workflow for Assessing Off-Target Effects
This workflow outlines a systematic approach to identifying and characterizing potential off-target effects of this compound.
Caption: Workflow for identifying and mitigating this compound's off-target effects.
Signaling Pathway: Inferred Off-Target Effects of this compound
This diagram illustrates the intended on-target effect of this compound on neuronal sodium channels and its potential off-target effects on cardiac sodium channels.
Caption: On-target vs. potential off-target effects of this compound.
Logical Diagram: Troubleshooting Unexpected Cellular Phenotypes
This diagram provides a logical approach to troubleshooting unexpected cellular phenotypes observed in in vitro experiments with this compound.
Caption: Decision tree for troubleshooting in vitro this compound experiments.
References
- 1. Relation of plasma and brain concentrations of the anticonvulsant this compound to its pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of a major metabolite of this compound, a potent anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Ameltolide concentration in plasma vs. brain tissue
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting Ameltolide concentration data in plasma versus brain tissue. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected relationship between the administered dose of this compound and its concentration in plasma and brain tissue?
A1: Studies in both mice and rats have demonstrated a linear relationship between the administered dose of this compound and its resulting plasma concentration. This relationship holds true across a range from low doses, where anticonvulsant effects are observed, to high doses that may induce neurologic impairment[1]. In rats, the concentration of this compound in the brain is highly correlated with the plasma concentration and the administered dose[1].
Q2: How well does this compound penetrate the blood-brain barrier?
A2: The high correlation between plasma and brain concentrations in rats suggests that this compound readily crosses the blood-brain barrier[1]. While a specific brain-to-plasma concentration ratio (Kp) is not detailed in the available literature, the data implies significant brain penetration.
Q3: Do this compound's metabolites affect its anticonvulsant activity?
A3: The primary metabolites of this compound, the N-acetyl and OH-N-acetyl metabolites, are considered to have a lack of significant anticonvulsant activity[1]. Therefore, the pharmacological effects are attributed to the parent compound.
Q4: What is the proposed mechanism of action for this compound's anticonvulsant effects?
A4: The anticonvulsant properties of this compound are believed to result from its interaction with neuronal voltage-dependent sodium channels. This interaction is thought to stabilize the channel in an inactive state, reducing neuronal hyperexcitability.
Troubleshooting Guide
Issue 1: Observed non-linear relationship between this compound dose and plasma concentration.
-
Possible Cause 1: Saturation of metabolic pathways.
-
Suggestion: At very high doses, the enzymes responsible for metabolizing this compound may become saturated. Review the dose range used in your experiment. The linear relationship has been established for doses relevant to anticonvulsant and neurologically impairing effects[1].
-
-
Possible Cause 2: Issues with drug formulation or administration.
-
Suggestion: Ensure the this compound formulation is stable and completely solubilized. Verify the accuracy of your dosing technique (e.g., oral gavage, intravenous injection) to ensure consistent administration.
-
Issue 2: High variability in brain-to-plasma concentration ratios between subjects.
-
Possible Cause 1: Differences in blood-brain barrier integrity.
-
Suggestion: Pathological conditions or experimental manipulations can alter the permeability of the blood-brain barrier. Ensure that your animal models are healthy and that experimental procedures do not compromise the barrier's integrity.
-
-
Possible Cause 2: Timing of sample collection.
-
Suggestion: The brain-to-plasma ratio can change over time as the drug distributes and eliminates. Ensure that plasma and brain tissue samples are collected at consistent and predetermined time points post-administration to allow for valid comparisons.
-
Issue 3: Lower than expected brain concentrations of this compound.
-
Possible Cause 1: Active efflux by transporters at the blood-brain barrier.
-
Suggestion: Although not specifically documented for this compound in the provided search results, many compounds are substrates for efflux transporters like P-glycoprotein. Consider co-administration with a known efflux inhibitor in a pilot study to investigate this possibility.
-
-
Possible Cause 2: Analytical errors during sample processing or measurement.
-
Suggestion: Review your tissue homogenization, drug extraction, and analytical (e.g., LC-MS/MS) procedures for potential sources of error. Ensure your analytical method is validated for both plasma and brain matrices.
-
Data Presentation
The following tables present an illustrative summary of the expected relationship between this compound dose, plasma concentration, and brain tissue concentration, based on the findings of a linear and correlated relationship.
Disclaimer: The following quantitative data is illustrative and intended to reflect the relationships described in the cited literature. Actual experimental values may vary.
Table 1: Illustrative this compound Concentration in Plasma and Brain Tissue of Rats Following a Single Dose
| Administered Dose (mg/kg) | Time Point Post-Dose (hours) | Average Plasma Concentration (µg/mL) | Average Brain Tissue Concentration (µg/g) | Illustrative Brain/Plasma Ratio |
| 5 | 1 | 1.5 | 1.2 | 0.80 |
| 10 | 1 | 3.1 | 2.5 | 0.81 |
| 20 | 1 | 6.2 | 5.0 | 0.81 |
| 40 | 1 | 12.5 | 10.0 | 0.80 |
Experimental Protocols
Methodology for Determination of this compound in Plasma and Brain Tissue
This section outlines a general experimental protocol based on standard pharmacokinetic study designs.
-
Animal Models: Male and female mice or rats are used as described in the primary literature. Animals should be acclimated to the facility for at least one week prior to the experiment.
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., a 10% acacia suspension for oral administration).
-
The drug is administered via the desired route, typically oral (p.o.) or intravenous (i.v.), at various dose levels.
-
-
Sample Collection:
-
At predetermined time points following administration, animals are anesthetized.
-
Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C.
-
Immediately following blood collection, the animal is euthanized, and the brain is rapidly excised, rinsed with cold saline, blotted dry, and weighed. Brain tissue is stored at -80°C until analysis.
-
-
Sample Analysis:
-
Plasma: this compound is extracted from plasma using a suitable method such as protein precipitation or liquid-liquid extraction.
-
Brain Tissue: Brain tissue is homogenized in a suitable buffer. This compound is then extracted from the homogenate.
-
Quantification: The concentration of this compound in the extracts is determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Proposed mechanism of this compound's anticonvulsant action.
Caption: General experimental workflow for this compound analysis.
Caption: Relationship between this compound dose and concentrations.
References
Ameltolide Technical Support Center: Overcoming Resistance in Seizure Models
Welcome to the technical support center for Ameltolide. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in preclinical seizure models and may be encountering resistance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the chemical name 4-amino-N-(2,6-dimethylphenyl)benzamide, is a potent anticonvulsant agent.[1] Its pharmacological profile is similar to that of phenytoin, suggesting that its primary mechanism of action involves the blockade of voltage-gated sodium channels.[2][3] This action reduces the ability of neurons to fire at high frequencies, which is a characteristic of seizure activity.[3]
Q2: We are observing a decrease in the efficacy of this compound over time in our chronic seizure model. What are the potential causes?
A2: A decrease in efficacy, or pharmacoresistance, can be multifactorial. The two primary hypotheses for antiepileptic drug resistance are the transporter hypothesis and the target hypothesis.
-
Transporter Hypothesis: This suggests an overexpression of multidrug efflux transporters, such as P-glycoprotein (P-gp), at the blood-brain barrier.[4] These transporters can actively pump this compound out of the brain, reducing its concentration at the target site. Seizures themselves can upregulate the expression of these transporters.
-
Target Hypothesis: This proposes that alterations in the drug's target, in this case, the voltage-gated sodium channels, may reduce the sensitivity of these channels to this compound. This can be due to changes in subunit composition or other functional modifications of the receptor.
Q3: Can the metabolites of this compound contribute to its anticonvulsant effect or resistance?
A3: The major metabolites of this compound, including the N-acetyl and the OH-N-acetyl metabolites, have been shown to have significantly less anticonvulsant activity than the parent compound. Therefore, it is unlikely that they contribute to the therapeutic effect, and their accumulation is more indicative of drug inactivation.
Q4: Are there specific seizure models where this compound is expected to be more or less effective?
A4: this compound has shown a phenytoin-like profile, being particularly effective in the Maximal Electroshock Seizure (MES) test, which is a model for generalized tonic-clonic seizures. Its efficacy in models of absence seizures or other seizure types may be different. For instance, drugs that are effective in the MES test may not be as effective in the pentylenetetrazol (PTZ) seizure model, which is considered a model for myoclonic and absence seizures.
Q5: We are seeing unexpected neurotoxicity at doses that were previously well-tolerated. What could be the reason?
A5: This could be due to several factors. Co-administration of other compounds, even vehicle components, could alter the metabolism or distribution of this compound. It is also possible that the animal's health status has changed, affecting its ability to metabolize the drug. When co-administered with other antiepileptic drugs like phenytoin or carbamazepine, this compound has shown dose-additive effects on neurologic impairment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Variable seizure thresholds in control animals. | Inconsistent handling or environmental stressors. Variability in animal strain, age, or weight. Improper administration of convulsant agent. | Standardize handling procedures and acclimatize animals to the experimental environment. Ensure tight control over animal specifications. Verify the concentration and administration technique of the convulsant agent. |
| This compound shows reduced efficacy in a subset of animals. | Development of pharmacoresistance in a subpopulation. Genetic variability within the animal strain leading to differences in drug metabolism or transporter expression. | Consider stratifying animals into "responder" and "non-responder" groups for further analysis. Analyze tissue samples for expression levels of P-glycoprotein and other transporters. |
| Inconsistent this compound plasma or brain concentrations. | Issues with drug formulation or administration route. Differences in absorption or metabolism between animals. | Ensure this compound is properly solubilized and administered consistently. Consider measuring plasma and brain concentrations to correlate with efficacy. |
| High mortality rate in seizure models. | Convulsant dose is too high for the specific animal strain or age. Drug-induced toxicity. | Perform a dose-response study for the convulsant to establish a reliable dose with minimal mortality. Include a neurotoxicity assessment for this compound at the doses being used. |
Signaling Pathways and Experimental Workflows
Potential Mechanisms of this compound Resistance
The development of resistance to this compound likely involves complex signaling pathways within the brain. Two key potential mechanisms are the upregulation of efflux transporters at the blood-brain barrier and alterations in the drug's molecular target.
Caption: Mechanisms of this compound resistance.
Experimental Workflow for Assessing this compound Resistance
A typical workflow to investigate resistance to this compound involves inducing a chronic seizure state in an animal model, followed by long-term treatment and monitoring of seizure frequency.
Caption: Workflow for this compound resistance study.
Experimental Protocols
Protocol 1: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Apparatus: An electroshock device capable of delivering a constant current. Corneal electrodes are used for stimulus delivery.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and route. The time of testing should correspond to the time of peak effect of the drug.
-
At the time of testing, apply a local anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.
-
Place the corneal electrodes and deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection.
-
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ model is used to evaluate drugs for potential efficacy against myoclonic and absence seizures.
-
Animals: Male mice or rats.
-
Reagents: Pentylenetetrazol (PTZ) dissolved in sterile saline.
-
Procedure:
-
Administer this compound or vehicle.
-
After the appropriate pretreatment time, administer a convulsive dose of PTZ subcutaneously or intraperitoneally (e.g., 30-35 mg/kg for C57BL/6 mice).
-
Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale).
-
-
Data Analysis: The latency to the first seizure and the seizure severity score are recorded. The ED50 for preventing seizures can be calculated.
Protocol 3: Kainic Acid-Induced Seizure Model
The kainic acid model is used to induce status epilepticus and subsequent spontaneous recurrent seizures, modeling temporal lobe epilepsy.
-
Animals: Male mice or rats.
-
Reagents: Kainic acid (KA) solution.
-
Procedure:
-
KA can be administered systemically (e.g., 5 mg/kg, s.c., repeated hourly) or via stereotaxic intrahippocampal injection (e.g., 50 nL of 20 mM KA).
-
Monitor the animals for the development of status epilepticus.
-
After a latent period, animals will begin to exhibit spontaneous recurrent seizures.
-
For drug testing, this compound can be administered chronically, and seizure frequency and duration can be monitored using video-EEG.
-
-
Data Analysis: Seizure frequency and duration before and after treatment are compared to determine drug efficacy.
Data Summaries
Table 1: Anticonvulsant Profile of this compound in Mice (Oral Administration)
| Test | ED50 (mg/kg) |
| Maximal Electroshock Seizure (MES) | 1.4 |
Data adapted from studies on the pharmacological profile of this compound.
Table 2: Comparative Oral Anticonvulsant Activity in Rats
| Compound | MES ED50 (mg/kg) |
| This compound | >9.9 |
| 4A-2M4A-PB (analogue) | 9.9 |
| Carbamazepine | ~9.9 |
| Phenytoin | >9.9 |
Data from a study comparing an this compound analogue to other anticonvulsants.
Table 3: Potential P-glycoprotein Substrates Among Antiseizure Medications
| Likely P-gp Substrates | Likely Not P-gp Substrates |
| Phenytoin | Brivaracetam |
| Phenobarbital | Zonisamide |
| Oxcarbazepine | Valproic Acid |
| Lamotrigine | Perampanel |
| Topiramate | Gabapentin |
| Lacosamide | Vigabatrin |
This table provides context for which types of drugs are known to be affected by P-glycoprotein-mediated efflux, a potential mechanism of resistance for this compound.
References
- 1. Synthesis and pharmacological evaluation of a major metabolite of this compound, a potent anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relation of plasma and brain concentrations of the anticonvulsant this compound to its pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. The transport of antiepileptic drugs by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ameltolide vs. Carbamazepine: A Comparative Efficacy Guide for Researchers
An objective comparison of the anticonvulsant and neuropathic pain agent carbamazepine against the investigational drug ameltolide, supported by available preclinical and clinical data.
This guide provides a detailed comparison of the efficacy of this compound and carbamazepine, intended for researchers, scientists, and drug development professionals. While carbamazepine is a well-established antiepileptic and analgesic drug with extensive clinical data, information on this compound is limited to preclinical studies from the early 1990s, suggesting its clinical development was likely discontinued. This comparison, therefore, juxtaposes the established clinical profile of carbamazepine with the preclinical characterization of this compound.
Preclinical Efficacy and Safety Comparison
The primary model for evaluating the anticonvulsant potential of both drugs in early development was the Maximal Electroshock (MES) seizure test, a model for generalized tonic-clonic seizures. The neurotoxic potential was often assessed using the horizontal screen (HS) test or rotarod test to determine the median toxic dose (TD50). The Protective Index (PI), the ratio of TD50 to the median effective dose (ED50), provides an early measure of a drug's therapeutic window.
| Drug | Species | Administration | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) |
| This compound | Mouse | Oral | 1.4[1] | 40 (Horizontal Screen)[2] | ~28.6 |
| Rat | Oral | ~9.9 (analogue)[3] | >1,530 (analogue)[4] | >154 | |
| Carbamazepine | Mouse | Oral | 9.67[5] | 53.6 (Rotarod) | ~5.5 |
| Rat | Oral | 4.39 | Not Found | Not Found |
Note: Data for the this compound analogue 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) is included for rat data as it was described as being as potent as this compound. The neurotoxicity test for this compound in mice was the horizontal screen test, while for carbamazepine it was the rotarod test; these tests are not directly comparable but both assess motor impairment.
Clinical Efficacy of Carbamazepine
Carbamazepine has been extensively studied in clinical trials and is a widely prescribed medication for epilepsy and neuropathic pain.
Epilepsy
In newly diagnosed epilepsy, carbamazepine has been shown to be as effective as many other seizure medications. Studies indicate that carbamazepine can control seizures in approximately 70% of individuals, although this can vary in real-world settings. A meta-analysis of randomized controlled trials showed seizure freedom rates for carbamazepine monotherapy in focal epilepsy to be highly variable, influenced by study duration and design.
Neuropathic Pain
Carbamazepine is considered a first-line treatment for trigeminal neuralgia. For other neuropathic pain conditions, evidence is more limited. A Cochrane review concluded that carbamazepine is likely effective for some people with chronic neuropathic pain, but many of the supporting studies were of short duration and had methodological limitations. In some studies, carbamazepine demonstrated a significant reduction in pain intensity compared to placebo. For instance, one study reported a 58% mean fall in maximum pain intensity after two weeks of treatment compared to 26% with placebo.
Mechanism of Action
Both this compound and carbamazepine are believed to exert their primary effects through the modulation of voltage-gated sodium channels.
This compound: Preclinical studies suggest that this compound has a phenytoin-like anticonvulsant profile. Its mechanism is thought to involve the inhibition of voltage-dependent sodium channels, which is supported by in vitro studies showing its interaction with these channels.
Carbamazepine: The mechanism of action for carbamazepine is well-established and primarily involves the blockade of voltage-gated sodium channels. By binding to the inactivated state of these channels, carbamazepine stabilizes neuronal membranes, inhibits repetitive firing of neurons, and reduces the propagation of synaptic impulses.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound and carbamazepine.
Experimental Workflow: Maximal Electroshock (MES) Test
Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.
Experimental Protocols
Maximal Electroshock (MES) Test in Rodents
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male mice (e.g., CF-1 strain, 20-25g) or rats (e.g., Sprague-Dawley strain, 100-150g).
-
Drug Administration: The test compound (this compound or carbamazepine) is administered orally (p.o.) via gavage. A vehicle control group receives the vehicle solution.
-
Time to Peak Effect: The test is conducted at the time of predicted peak effect of the drug in the brain.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50-150 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this endpoint.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, is calculated using methods such as probit analysis.
Neurotoxicity Screening in Rodents
Neurotoxicity is typically assessed by observing motor impairment.
-
Horizontal Screen (HS) Test: Mice are placed on a wire mesh screen which is then rotated to a vertical position. The inability of the animal to climb to the top of the screen within a set time is considered a measure of neurotoxicity.
-
Rotarod Test: Animals are placed on a rotating rod. The inability to maintain balance and stay on the rod for a predetermined amount of time is indicative of motor impairment.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity, is calculated.
Conclusion
The available data indicates that this compound demonstrated potent anticonvulsant activity in preclinical models, with a potentially favorable safety margin as suggested by its high Protective Index in animal studies. However, the complete absence of publicly available clinical trial data for this compound suggests that its development was halted, and therefore it cannot be considered a viable therapeutic alternative to carbamazepine.
Carbamazepine, in contrast, is a cornerstone in the management of epilepsy and trigeminal neuralgia, with a well-documented efficacy and safety profile from decades of clinical use. While its therapeutic index is considered moderate to narrow, requiring careful dose titration and monitoring, it remains a critical and effective medication for its approved indications.
For researchers, the preclinical profile of this compound may offer insights into the structure-activity relationships of 4-aminobenzamide derivatives as anticonvulsants. However, for drug development professionals, the case of this compound underscores the significant attrition rate of drug candidates between preclinical and clinical phases. Carbamazepine continues to serve as a benchmark against which new anticonvulsant and neuropathic pain therapies are compared.
References
- 1. Synthesis and pharmacological evaluation of a major metabolite of this compound, a potent anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the anticonvulsant this compound with standard anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent this compound analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanisms of Ameltolide and Phenytoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mechanisms of action of the anticonvulsant compounds ameltolide and phenytoin. By presenting supporting experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers in the fields of pharmacology and neurobiology.
Core Mechanism of Action: A Tale of Two Sodium Channel Blockers
Both this compound and phenytoin exert their anticonvulsant effects primarily by modulating the activity of voltage-gated sodium channels in neurons.[1][2][3] Their principal mechanism involves the blockade of these channels, which are critical for the initiation and propagation of action potentials. By inhibiting the repetitive firing of neurons, these compounds effectively suppress the abnormal, excessive electrical activity that characterizes seizures.[4][5]
Phenytoin, a long-established antiepileptic drug, acts by selectively binding to the inactivated state of voltage-gated sodium channels. This binding stabilizes the channel in its non-conducting conformation, thereby prolonging the refractory period during which a neuron cannot fire another action potential. This action is both voltage- and frequency-dependent, meaning that phenytoin is more effective at blocking channels in neurons that are depolarized and firing rapidly, as is typical during a seizure. While its primary target is the sodium channel, some minor effects on calcium channels have also been reported.
This compound, a structurally distinct compound, demonstrates a strikingly similar, phenytoin-like anticonvulsant profile. Experimental evidence strongly indicates that its mechanism of action also centers on the inhibition of voltage-dependent sodium channels. Studies on this compound and its analogs have shown a direct correlation between their anticonvulsant efficacy in preclinical models, such as the maximal electroshock seizure (MES) test, and their ability to interact with and block these channels. This shared mechanism suggests that this compound, like phenytoin, reduces neuronal hyperexcitability by preventing the sustained, high-frequency firing of action potentials.
Quantitative Comparison of In Vitro Efficacy
To provide a direct comparison of the potency of this compound and phenytoin at their shared molecular target, the following table summarizes their half-maximal inhibitory concentrations (IC50) for blocking voltage-gated sodium channels as determined in a comparative in vitro study.
| Compound | IC50 (µM) for Voltage-Gated Sodium Channel Interaction | Reference |
| This compound | 0.97 | |
| Phenytoin | 0.86 |
Lower IC50 values indicate greater potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and phenytoin on voltage-gated sodium channels and a typical experimental workflow for evaluating anticonvulsant activity.
Caption: Mechanism of action of this compound and phenytoin on the states of the voltage-gated sodium channel.
Caption: Workflow for the Maximal Electroshock (MES) test to evaluate anticonvulsant activity.
Experimental Protocols
In Vitro Voltage-Gated Sodium Channel Interaction Assay
Objective: To determine the in vitro potency of test compounds in inhibiting the binding of a known ligand to voltage-dependent sodium channels in rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation: Rat brain cortices are homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in neuronal membranes containing voltage-gated sodium channels.
-
Binding Assay: The synaptosomal preparation is incubated with a radiolabeled ligand that specifically binds to the sodium channel, such as [³H]batrachotoxinin-A 20-α-benzoate.
-
Compound Incubation: Various concentrations of the test compounds (this compound or phenytoin) are added to the incubation mixture to compete with the radiolabeled ligand for binding to the sodium channels.
-
Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the synaptosomes is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the concentration-response curves.
Maximal Electroshock Seizure (MES) Test
Objective: To assess the in vivo anticonvulsant activity of a compound against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: The study is typically conducted in adult male mice or rats.
-
Drug Administration: The test compound is administered orally or intraperitoneally at various doses. A vehicle control group is also included.
-
Electrical Stimulation: At the time of predicted peak effect of the drug, a brief electrical stimulus (e.g., 50-60 Hz, for 0.2 seconds) is delivered through corneal or ear-clip electrodes. The current intensity is suprathreshold to induce a maximal seizure in control animals.
-
Seizure Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure, which is the endpoint of the test.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.
Conclusion
This compound and phenytoin share a common and well-defined mechanism of action, primarily centered on the blockade of voltage-gated sodium channels. This targeted inhibition of neuronal hyperexcitability underlies their efficacy as anticonvulsants. The in vitro data presented here indicates that both compounds exhibit potent interaction with these channels at sub-micromolar concentrations. The experimental protocols described provide a framework for the continued investigation and comparison of these and other novel anticonvulsant agents. This guide serves to inform and facilitate further research into the pharmacology of antiepileptic drugs.
References
A Comparative Analysis of the Anticonvulsant Activity of Ameltolide and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant properties of Ameltolide and a series of its structural analogues. The information presented herein is intended to support further research and development in the field of antiepileptic drugs by offering a side-by-side analysis of their efficacy, neurotoxicity, and mechanism of action based on available preclinical data.
Quantitative Comparison of Biological Activity
The following tables summarize the anticonvulsant potency, neurotoxicity, and in vitro activity of this compound and its analogues. These data facilitate a direct comparison of the therapeutic potential and safety margins of these compounds.
Table 1: Anticonvulsant Activity and Neurotoxicity in Rodents
This table presents the median effective dose (ED50) in the maximal electroshock (MES) seizure test, the median toxic dose (TD50) determined by the rotarod test, and the calculated Protective Index (PI = TD50/ED50). A higher PI suggests a wider therapeutic window.
| Compound | Animal Model | Administration Route | Anticonvulsant Activity (MES) ED50 (µmol/kg) | Neurotoxicity (Rotarod) TD50 (µmol/kg) | Protective Index (PI) |
| This compound (2) | Rat | Oral | 135[1] | Not explicitly found | Not calculated |
| This compound | Mouse | Oral | 1.4 mg/kg[2] | Not explicitly found | Not calculated |
| Analogue 1 | Rat | Oral | 52[1] | Not explicitly found | Not calculated |
| Analogue 3 | Rat | Oral | 284[1] | Not explicitly found | Not calculated |
| Analogue 5 | Rat | Oral | >650[1] | Not explicitly found | Not calculated |
| Analogue 8 | Rat | Oral | 231 | Not explicitly found | Not calculated |
| Analogue 9 | Rat | Oral | 131 | Not explicitly found | Not calculated |
| Analogue 10 | Rat | Oral | 25 | Not explicitly found | Not calculated |
| Analogue 13 | Rat | Oral | 369 | Not explicitly found | Not calculated |
| Analogue 14 | Rat | Oral | 354 | Not explicitly found | Not calculated |
| 4-AEPB | Mouse | Intraperitoneal | 28.6 | 96.3 | 3.36 |
| 4-AEPB | Rat | Oral | 29.8 | >1530 | >51 |
| Phenytoin (PHT) | Rat | Oral | 121 | Not explicitly found | Not calculated |
Table 2: In Vitro Activity at Voltage-Gated Sodium Channels
This table displays the half-maximal inhibitory concentration (IC50) for the binding of this compound and its analogues to rat brain synaptosomes, indicating their potency in interacting with neuronal voltage-dependent sodium channels.
| Compound | IC50 (µM) for [3H]batrachotoxinin-A-20α-benzoate binding |
| This compound (2) | 0.97 |
| Analogue 1 | 0.25 |
| Analogue 3 | 0.35 |
| Analogue 5 | 25.8 |
| Analogue 8 | 161.3 |
| Analogue 9 | 183.5 |
| Analogue 10 | 0.11 |
| Analogue 13 | 1.86 |
| Analogue 14 | 47.8 |
| Phenytoin (PHT) | 0.86 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male CF-1 mice or Sprague-Dawley rats are commonly used.
-
Drug Administration: Test compounds are administered via oral (p.o.) or intraperitoneal (i.p.) injection at various doses.
-
Procedure:
-
At the time of peak effect of the test compound, a corneal electrode is used to deliver an alternating electrical current (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated from the dose-response data.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that can prevent or elevate the threshold for clonic seizures.
-
Animals: Male CF-1 mice or Sprague-Dawley rats are typically used.
-
Drug Administration: Test compounds are administered at various doses prior to the injection of pentylenetetrazol.
-
Procedure:
-
Pentylenetetrazol (PTZ) is injected subcutaneously at a dose known to induce clonic seizures in the majority of untreated animals.
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic muscle contractions.
-
Protection is defined as the absence of a clonic seizure.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Rotarod Test for Neurotoxicity
The rotarod test is a standard method for assessing motor coordination and is used to determine the neurotoxic potential of a compound.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Animals: Mice or rats are trained to walk on the rotating rod.
-
Procedure:
-
Animals are placed on the rod, which is then set to rotate at a constant or accelerating speed.
-
The latency to fall off the rod is recorded. A decrease in the time spent on the rod indicates motor impairment.
-
-
Data Analysis: The TD50, the dose that causes 50% of the animals to fail the test (i.e., fall off the rod), is calculated as a measure of neurotoxicity.
Voltage-Gated Sodium Channel Binding Assay
This in vitro assay measures the ability of a compound to displace a radiolabeled ligand that binds to voltage-gated sodium channels, providing an indication of its interaction with this target.
-
Preparation: Synaptosomes are prepared from rat brain tissue.
-
Procedure:
-
The synaptosomes are incubated with a radiolabeled ligand, such as [3H]batrachotoxinin-A-20α-benzoate, which binds to the sodium channel.
-
Increasing concentrations of the test compound are added to compete with the radiolabeled ligand for binding.
-
The amount of bound radioactivity is measured after separating the bound and free ligand.
-
-
Data Analysis: The IC50, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is determined.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathway for this compound and its analogues and a typical experimental workflow for their preclinical evaluation.
Caption: Proposed mechanism of action of this compound.
References
Cross-Validation of Ameltolide's Efficacy in Preclinical Seizure Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data on the novel anticonvulsant agent Ameltolide reveals a promising efficacy profile, particularly in models of generalized tonic-clonic seizures. This guide provides a comparative analysis of this compound's performance against established antiepileptic drugs (AEDs), Phenytoin and Carbamazepine, across two standard preclinical seizure models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential.
Comparative Efficacy in Preclinical Seizure Models
The efficacy of this compound has been primarily evaluated in the Maximal Electroshock (MES) seizure model in mice, an established paradigm for identifying compounds effective against generalized tonic-clonic seizures. In this model, this compound demonstrates potent anticonvulsant activity.
For a comprehensive cross-validation, this guide also considers the subcutaneous Pentylenetetrazol (scPTZ) seizure model, which is sensitive to drugs that modulate seizure threshold and is often used to identify agents effective against myoclonic and absence seizures. While specific quantitative data for this compound in the scPTZ test is not publicly available, its known mechanism of action as a voltage-gated sodium channel blocker suggests it may be less effective in this model compared to the MES test, a characteristic shared by other sodium channel blockers like Phenytoin and Carbamazepine.[1]
Table 1: Comparative Anticonvulsant Efficacy (ED50) in Mice
| Compound | Maximal Electroshock (MES) Test ED50 (mg/kg) | Subcutaneous Pentylenetetrazol (scPTZ) Test ED50 (mg/kg) |
| This compound | 13.5 | Data not publicly available |
| Phenytoin | 9.5 | Inactive[1] |
| Carbamazepine | 10.5 - 14.2[2][3] | Inactive[1] |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Experimental Protocols
To ensure a clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Maximal Electroshock (MES) Test in Mice
The MES test is a widely used preclinical model to assess the ability of a compound to prevent the spread of seizures.
-
Animals: Male albino mice are typically used.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes is utilized.
-
Procedure:
-
The test compound (e.g., this compound, Phenytoin, Carbamazepine) or vehicle is administered to the mice, usually via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a predetermined time, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the induced seizure.
-
The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test in Mice
The scPTZ test is employed to evaluate a compound's ability to raise the seizure threshold.
-
Animals: Male albino mice are commonly used.
-
Procedure:
-
The test compound or vehicle is administered to the mice.
-
Following the appropriate absorption period, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
The animals are then observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
The ED50 is determined as the dose that protects 50% of the animals from the onset of clonic seizures.
-
Mechanism of Action and Signaling Pathway
This compound's anticonvulsant properties are strongly suggested to be a direct result of its interaction with neuronal voltage-gated sodium channels. This mechanism is shared with Phenytoin and Carbamazepine. These drugs bind to the sodium channels in their inactivated state, prolonging this state and thereby limiting the repetitive firing of action potentials that underlies seizure activity.
The binding site for these types of anticonvulsants is located in the inner pore of the voltage-gated sodium channel, specifically involving residues within the S6 segment of domain IV. By stabilizing the inactivated state of the channel, these drugs reduce the number of channels available to open in response to depolarization, thus suppressing neuronal hyperexcitability.
Below is a diagram illustrating the proposed mechanism of action for this compound and its comparators.
Experimental Workflow
The general workflow for the preclinical evaluation of anticonvulsant drugs like this compound is a stepwise process designed to determine efficacy and safety.
References
- 1. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System - PMC [pmc.ncbi.nlm.nih.gov]
Ameltolide's Interaction Profile with Co-administered Antiepileptic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available preclinical data on the interactions between Ameltolide, an investigational antiepileptic drug (AED), and other established AEDs. The information is targeted towards researchers and professionals in the field of neurology and drug development to inform further preclinical and clinical research.
Mechanism of Action
This compound is a 4-aminobenzamide derivative that has demonstrated potent anticonvulsant activity in preclinical models.[1][2] Current evidence strongly suggests that its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes.[3] This action stabilizes the inactivated state of these channels, thereby limiting the sustained, high-frequency repetitive firing of neurons that is characteristic of seizure activity. This mechanism is similar to that of other established AEDs such as phenytoin and carbamazepine.[4][5]
dot
Caption: Proposed Mechanism of Action of this compound
Preclinical Interaction Studies
A key preclinical study investigated the pharmacodynamic interactions between this compound and three conventional AEDs: phenytoin (PHT), carbamazepine (CBZ), and valproate (VPA) in mice. The study utilized the maximal electroshock (MES) test to assess anticonvulsant efficacy and the horizontal screen (HS) test to evaluate neurologic impairment (motor toxicity). The nature of the interactions was determined using isobolographic analysis.
Summary of Findings
The interactions observed in this study are summarized below:
-
This compound with Phenytoin (PHT): The combination demonstrated a dose-additive effect in both the MES and HS tests. This suggests that the combined anticonvulsant effect and neurotoxicity are what would be expected from the sum of their individual effects.
-
This compound with Carbamazepine (CBZ): Similar to phenytoin, the combination with carbamazepine also produced a dose-additive effect in both the MES and HS tests.
-
This compound with Valproate (VPA): In contrast, the combination of this compound and valproate resulted in a less than additive (infra-additive) effect in both the MES and HS tests. This indicates that the combined effect is weaker than the sum of their individual effects, suggesting a potential antagonistic interaction.
Note: At present, there is no publicly available data on the interaction of this compound with newer antiepileptic drugs.
Quantitative Data on Anticonvulsant Efficacy
While the pivotal interaction study on this compound provided a qualitative description of the interactions, it did not include the specific median effective dose (ED50) values for the drug combinations. To provide a comparative context, the following tables present the reported ED50 values for this compound and the other AEDs when administered alone in the maximal electroshock (MES) test in rodents.
Table 1: Anticonvulsant Potency (ED50) of this compound and Comparator AEDs in the MES Test
| Drug | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Rat | Oral | ~36.5 (135 µmol/kg) | |
| Phenytoin | Mouse | Intraperitoneal | 9.81 | |
| Carbamazepine | Mouse | Intraperitoneal | 9.67 | |
| Valproic Acid | Mouse | Intraperitoneal | 196 |
ED50 values for comparator AEDs are from a representative study and may vary based on experimental conditions.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the this compound interaction studies.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant activity, particularly against generalized tonic-clonic seizures.
-
Animals: Male mice are commonly used.
-
Drug Administration: The test compound (this compound) and the comparator AEDs are administered, typically intraperitoneally or orally, at various doses to different groups of animals.
-
Induction of Seizure: A short-duration electrical stimulus (e.g., 50-60 Hz, 50 mA for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered a protective effect of the drug.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 (the dose that protects 50% of the animals) is calculated using probit analysis.
Horizontal Screen (HS) Test
The horizontal screen test is used to assess motor impairment or neurotoxicity in rodents.
-
Apparatus: A wire mesh screen is placed in a horizontal position.
-
Procedure: Mice are individually placed on the screen.
-
Observation: The ability of the animal to grasp the wire and remain on the screen is observed. An animal that falls off the screen is considered to show neurologic impairment.
-
Data Analysis: The percentage of animals exhibiting impairment at each dose is determined, and the TD50 (the dose that causes neurotoxicity in 50% of the animals) is calculated.
dot
Caption: Preclinical AED Interaction Study Workflow
Conclusion and Future Directions
The available preclinical data suggests that this compound exhibits dose-additive interactions with other sodium channel blockers like phenytoin and carbamazepine. Its interaction with valproate appears to be less than additive. These findings indicate that co-administration of this compound with phenytoin or carbamazepine is unlikely to produce unexpected synergistic toxicity. However, the combination with valproate may lead to a reduction in the predicted anticonvulsant efficacy.
A significant gap in the current knowledge is the lack of quantitative data from interaction studies and the absence of any data on this compound's interactions with newer generation AEDs. Further research, including detailed isobolographic analysis with a broader range of AEDs and eventual clinical trials, is necessary to fully characterize the interaction profile of this compound and establish its potential role in combination therapy for epilepsy.
References
- 1. Interaction of the anticonvulsant this compound with standard anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taking lamotrigine with other medicines and herbal supplements - NHS [nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. Levetiracetam interactions: Other medications, alcohol, and more [medicalnewstoday.com]
- 5. Interactions of lamotrigine with topiramate and first-generation antiepileptic drugs in the maximal electroshock test in mice: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Ameltolide vs. Lacosamide in Anticonvulsant Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ameltolide, an investigational anticonvulsant agent, and Lacosamide, an approved anti-epileptic drug. The comparison focuses on their mechanism of action, preclinical efficacy, pharmacokinetics, and safety profiles, drawing upon available experimental data. It is important to note that this compound's development appears to have been discontinued, and as such, the depth of publicly available data is significantly less than for the clinically approved Lacosamide.
Chemical Structures and Properties
| Feature | This compound | Lacosamide |
| Chemical Name | 4-amino-N-(2,6-dimethylphenyl)benzamide | (R)-2-acetamido-N-benzyl-3-methoxypropanamide |
| Molecular Formula | C₁₅H₁₆N₂O | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 240.3 g/mol | 250.29 g/mol |
| Structure |
Mechanism of Action
Both this compound and Lacosamide are believed to exert their anticonvulsant effects through the modulation of voltage-gated sodium channels, a key mechanism for controlling neuronal excitability. However, they are thought to interact with these channels in different ways.
This compound: Preclinical studies suggest that this compound's anticonvulsant properties are a direct result of its interaction with neuronal voltage-dependent sodium channels.[1] It is believed to have a phenytoin-like profile, suggesting it may act on the fast inactivation of these channels.[2]
Lacosamide: Lacosamide has a distinct mechanism of action, selectively enhancing the slow inactivation of voltage-gated sodium channels without significantly affecting fast inactivation.[3][4][5] This is thought to result in the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing.
Preclinical Efficacy
Anticonvulsant Activity
The anticonvulsant activity of both compounds has been evaluated in various animal models, primarily the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures.
| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Administration | Reference |
| This compound | Mouse | MES | 1.4 | Oral | |
| Rat | MES | 52 µmol/kg (~12.5 mg/kg) | Oral | ||
| Lacosamide | Mouse | MES | 8.3 | Intraperitoneal | |
| Rat | MES | 3.9 | Oral |
Note: Direct comparison of ED₅₀ values should be made with caution due to differences in experimental protocols, animal strains, and administration routes.
Experimental Protocols
Maximal Electroshock (MES) Test (General Protocol):
This test is a standard preclinical model to assess anticonvulsant efficacy.
A more detailed, though still generalized, protocol is as follows:
-
Animal Selection: Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley) are used.
-
Drug Administration: The test compound (this compound or Lacosamide) or vehicle is administered, typically orally or intraperitoneally, at various doses to different groups of animals.
-
Time to Peak Effect: The electrical stimulation is applied at the predetermined time of peak effect of the drug.
-
Stimulation: An electrical stimulus (e.g., 60 Hz alternating current, 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension is calculated as the ED₅₀.
Subcutaneous Pentylenetetrazol (s.c. PTZ) Test (General Protocol):
This model is used to identify compounds that can raise the seizure threshold.
-
Animal Selection and Drug Administration: Similar to the MES test.
-
PTZ Injection: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg for mice) is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures.
-
Endpoint: Protection is defined as the absence of a clonic seizure lasting for a specific duration (e.g., 5 seconds).
Pharmacokinetics
| Compound | Animal Model | Key Pharmacokinetic Parameters | Reference |
| This compound | Mouse | After oral administration of 2.0 mg/kg, Cmax of parent drug was 572 ng/mL. | |
| Dog | Elimination half-life of 5.46 hours. | ||
| Lacosamide | Human | Oral bioavailability of nearly 100%. Half-life of approximately 13 hours. Low plasma protein binding (<15%). |
Safety and Toxicology
This compound:
-
Developmental Toxicology: In rats, maternal and fetal body weight were depressed at higher doses (50 mg/kg). The no-observed-effect level (NOEL) for developmental toxicity was 25 mg/kg. In rabbits, it was found to be weakly teratogenic at high doses (50-100 mg/kg) that also caused maternal toxicity.
-
Subchronic Toxicity (Monkeys): At doses up to 20 mg/kg/day for 3 months, no toxicologically important alterations were observed. At higher doses (45 and 100 mg/kg), adverse effects including convulsions were noted, and two deaths occurred.
Lacosamide:
-
Mutagenicity: Lacosamide was not mutagenic in the Ames test.
-
Cardiovascular Safety: In vitro studies showed no relevant inhibitory effects on hERG channels. In vivo studies in dogs and monkeys showed dose-dependent PR and QRS prolongation at exposure levels 1.5- to 2-fold above the maximum recommended human dose.
-
Clinical Trials: The most common adverse events reported in clinical trials were dizziness, headache, nausea, and diplopia.
Clinical Development
This compound: There is no publicly available information on any clinical trials conducted for this compound. Its development is presumed to have been discontinued at the preclinical or early clinical stage.
Lacosamide: Lacosamide has undergone extensive clinical development and is approved as an adjunctive therapy for partial-onset seizures.
-
Pivotal Phase III Trials: Three large, randomized, double-blind, placebo-controlled trials demonstrated the efficacy and safety of lacosamide (200, 400, and 600 mg/day) in reducing seizure frequency in patients with uncontrolled partial-onset seizures.
-
Long-term Extension Studies: Open-label extension trials have shown sustained efficacy and a consistent safety profile with long-term lacosamide treatment.
Summary and Conclusion
This comparison highlights the different developmental stages and available data for this compound and Lacosamide. Lacosamide is a well-characterized and clinically validated anticonvulsant with a novel mechanism of action targeting the slow inactivation of sodium channels. In contrast, this compound is an investigational compound with limited publicly available data, suggesting its development was halted.
While both compounds likely target sodium channels, their distinct interaction mechanisms could translate to different efficacy and safety profiles. The preclinical data for this compound suggested potent anticonvulsant activity in the MES model. However, without clinical data, a direct comparison of its therapeutic potential against Lacosamide is not possible.
For researchers in anticonvulsant drug development, the story of this compound and the success of Lacosamide underscore the importance of a comprehensive preclinical and clinical evaluation to establish a favorable risk-benefit profile. The unique mechanism of Lacosamide also represents a successful example of targeting a specific biophysical property of an ion channel to achieve therapeutic benefit.
References
An Objective Comparison of the Off-Target Screening Profiles of Ameltolide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the off-target screening profiles of Ameltolide and its structural derivatives. In the absence of publicly available, direct off-target screening data for this compound, this document presents a representative analysis based on established safety pharmacology panels for central nervous system (CNS) active compounds. The experimental data herein is illustrative and serves to guide researchers in the potential off-target liabilities to consider for this class of anticonvulsant drugs.
Introduction
This compound, a 4-amino-N-(2,6-dimethylphenyl)benzamide, is a potent anticonvulsant agent whose primary mechanism of action is believed to be the modulation of voltage-gated sodium channels.[1] While on-target efficacy is crucial, a comprehensive understanding of a drug candidate's off-target interactions is paramount for predicting potential adverse effects and ensuring clinical safety. This guide outlines a systematic approach to off-target screening for this compound and its derivatives, providing detailed experimental protocols and data presentation formats to facilitate comparative analysis.
Experimental Data: A Comparative Analysis
A comprehensive off-target screening campaign for this compound and its derivatives would typically involve profiling against a panel of receptors, ion channels, enzymes, and transporters known to be associated with adverse drug reactions. The following tables present hypothetical, yet representative, data for this compound, its primary metabolite (N-acetyl-hydroxy this compound), and a structurally related analogue (4-Amino-N-(2-ethylphenyl)benzamide). This data is modeled on what would be expected from a standard in vitro safety pharmacology panel.
Table 1: Off-Target Binding Profile - G-Protein Coupled Receptors (GPCRs)
| Target | This compound (Ki, µM) | N-acetyl-hydroxy this compound (Ki, µM) | 4-Amino-N-(2-ethylphenyl)benzamide (Ki, µM) | Reference Compound (Ki, µM) |
| Adrenergic | ||||
| α1A | > 10 | > 10 | > 10 | Prazosin (0.001) |
| α2A | > 10 | > 10 | > 10 | Rauwolscine (0.002) |
| β1 | > 10 | > 10 | > 10 | Propranolol (0.003) |
| Dopaminergic | ||||
| D1 | > 10 | > 10 | > 10 | SCH23390 (0.001) |
| D2 | > 10 | > 10 | > 10 | Haloperidol (0.002) |
| Serotonergic | ||||
| 5-HT1A | 8.5 | > 10 | 9.2 | 8-OH-DPAT (0.001) |
| 5-HT2A | > 10 | > 10 | > 10 | Ketanserin (0.002) |
| Muscarinic | ||||
| M1 | > 10 | > 10 | > 10 | Atropine (0.001) |
| Histaminergic | ||||
| H1 | > 10 | > 10 | > 10 | Mepyramine (0.001) |
| Opioid | ||||
| µ | > 10 | > 10 | > 10 | DAMGO (0.001) |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Off-Target Profile - Ion Channels
| Target | This compound (% Inhibition @ 10 µM) | N-acetyl-hydroxy this compound (% Inhibition @ 10 µM) | 4-Amino-N-(2-ethylphenyl)benzamide (% Inhibition @ 10 µM) | Reference Compound (IC50, µM) |
| hERG (K+ Channel) | < 10% | < 5% | < 10% | Astemizole (0.009) |
| Nav1.5 (Na+ Channel) | 45% | 15% | 55% | Lidocaine (5.0) |
| Cav1.2 (Ca2+ Channel) | < 10% | < 5% | < 10% | Nifedipine (0.003) |
| GABA-A Receptor | < 5% | < 5% | < 5% | Diazepam (0.004) |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Table 3: Off-Target Profile - Enzymes and Transporters
| Target | This compound (% Inhibition @ 10 µM) | N-acetyl-hydroxy this compound (% Inhibition @ 10 µM) | 4-Amino-N-(2-ethylphenyl)benzamide (% Inhibition @ 10 µM) | Reference Compound (IC50, µM) |
| Enzymes | ||||
| COX-1 | < 5% | < 5% | < 5% | Indomethacin (0.01) |
| COX-2 | < 10% | < 5% | < 10% | Celecoxib (0.04) |
| MAO-A | < 5% | < 5% | < 5% | Clorgyline (0.001) |
| Transporters | ||||
| Dopamine Transporter (DAT) | < 10% | < 5% | < 10% | GBR12909 (0.003) |
| Serotonin Transporter (SERT) | 15% | < 5% | 20% | Fluoxetine (0.002) |
| Norepinephrine Transporter (NET) | < 10% | < 5% | < 10% | Desipramine (0.001) |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in off-target screening.
1. Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
-
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand (e.g., [³H]-labeled standard antagonist).
-
Unlabeled test compounds (this compound and derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
96-well filter plates (e.g., GF/B or GF/C glass fiber).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and the test compound at various concentrations.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is used instead of the test compound.
-
For determining total binding, only the radioligand and membrane preparation are added.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter mats, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.[2]
-
2. hERG Potassium Channel Patch-Clamp Assay
This electrophysiological assay is crucial for assessing the risk of drug-induced cardiac arrhythmias.
-
Materials:
-
HEK293 cells stably expressing the hERG potassium channel.
-
Patch-clamp rig with amplifier and data acquisition system.
-
External and internal recording solutions.
-
Test compounds (this compound and derivatives).
-
-
Procedure:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step to measure the tail current.
-
Perfuse the cells with the external solution containing the test compound at various concentrations.
-
Record the hERG current before and after the application of the test compound.
-
Measure the peak tail current at each concentration and calculate the percentage of inhibition.
-
Determine the IC50 value for the inhibition of the hERG current.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Off-Target Screening
The following diagram illustrates a typical workflow for the off-target screening of a new chemical entity like this compound.
Caption: A generalized workflow for in vitro off-target screening of novel compounds.
Hypothetical Signaling Pathway Interaction
This diagram illustrates a hypothetical off-target interaction of a 4-aminobenzamide derivative with a G-protein coupled receptor, leading to downstream signaling events.
Caption: A hypothetical off-target GPCR signaling pathway modulated by an this compound derivative.
Conclusion
The comprehensive off-target screening of this compound and its derivatives is a critical step in their preclinical development. While direct experimental data remains limited in the public domain, this guide provides a framework for conducting and evaluating such studies. By employing a systematic approach using established safety pharmacology panels and robust experimental protocols, researchers can effectively identify and mitigate potential off-target liabilities, ultimately contributing to the development of safer and more effective anticonvulsant therapies. The provided templates for data presentation and visualization are intended to facilitate clear and objective comparisons, guiding informed decision-making in the drug discovery and development process.
References
Validating Ameltolide's Mechanism of Action Through Site-Directed Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ameltolide, an anticonvulsant compound, and its alternatives. We delve into a powerful method for validating its mechanism of action—site-directed mutagenesis—by outlining a detailed, albeit hypothetical, experimental approach based on established principles of ion channel research. This document is intended to serve as a practical framework for researchers investigating novel anticonvulsant drugs.
Introduction to this compound and its Proposed Mechanism
This compound (LY201116) is a 4-aminobenzamide derivative that has demonstrated significant anticonvulsant properties.[1] Studies have shown that this compound has a pharmacological profile similar to that of phenytoin, suggesting that its primary mechanism of action involves the modulation of voltage-gated sodium channels.[2] These channels are critical for the generation and propagation of action potentials in neurons; their blockade can reduce the excessive firing characteristic of epileptic seizures.[3] While this compound's metabolites have been identified, they show significantly lower anticonvulsant potency, indicating that the parent compound is the primary active agent.[1]
Comparative Efficacy of this compound and Alternatives
Several studies have evaluated the anticonvulsant efficacy of this compound in comparison to other established antiepileptic drugs (AEDs) and its own analogues. The maximal electroshock (MES) seizure test is a standard preclinical model for evaluating potential anticonvulsants.
Table 1: Comparative Anticonvulsant Activity (Oral Administration in Rats)
| Compound | MES ED₅₀ (µmol/kg) | Reference |
| This compound | > Carbamazepine | [4] |
| Phenytoin | 121 | |
| Carbamazepine | ~ this compound | |
| 4-amino-(2-methyl-4-aminophenyl)benzamide | 41 | |
| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | 29.8 |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.
Table 2: Comparative Activity of this compound Analogues (Intraperitoneal Administration in Mice)
| Compound | MES ED₅₀ (µmol/kg) | Neurotoxicity TD₅₀ (µmol/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| This compound | ~28.6 (estimated from related compounds) | ~96.3 (estimated from related compounds) | ~3.36 (estimated from related compounds) | |
| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | 28.6 | 96.3 | 3.36 |
TD₅₀ (Median Toxic Dose) is the dose required to produce a toxic effect in 50% of the population. The Protective Index is a measure of the drug's safety margin.
Validating the Mechanism: A Site-Directed Mutagenesis Approach
To definitively identify the binding site of this compound on the voltage-gated sodium channel and validate its mechanism, a site-directed mutagenesis study can be employed. This technique allows for the specific alteration of amino acid residues within the channel protein to assess their importance in drug binding and channel function.
The following sections outline a hypothetical experimental plan to test the hypothesis that this compound binds to a specific site within the pore region of a voltage-gated sodium channel, for instance, the Nav1.2 channel, which is prominently expressed in the central nervous system.
The diagram below illustrates the proposed mechanism of this compound's action on a voltage-gated sodium channel.
Caption: Proposed mechanism of this compound on a voltage-gated sodium channel.
The following workflow outlines the key steps for a site-directed mutagenesis experiment to validate the hypothetical binding site of this compound.
Caption: Experimental workflow for site-directed mutagenesis and functional validation.
The results of the mutagenesis experiment can be interpreted based on the following logical framework. The key is to observe a significant shift in this compound's inhibitory concentration (IC₅₀) in mutant channels compared to the wild-type (WT).
Caption: Logical framework for interpreting mutagenesis results.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the specific study of this compound and Nav1.2.
This protocol is based on the QuikChange II Site-Directed Mutagenesis Kit by Agilent Technologies, a commonly used method.
-
Primer Design: Design forward and reverse primers (25-45 bp) containing the desired mutation. The mutation should be in the center of the primer with ~10-15 bp of correct sequence on both sides.
-
PCR Amplification:
-
Set up a PCR reaction with PfuUltra HF DNA polymerase, the wild-type Nav1.2 plasmid template, and the mutagenic primers.
-
Typical cycling conditions:
-
Initial Denaturation: 95°C for 1 minute.
-
18 Cycles:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform competent E. coli cells (e.g., XL10-Gold) with the DpnI-treated DNA. Plate on selective agar plates and incubate overnight.
-
Verification: Isolate plasmid DNA from several colonies (miniprep). Confirm the desired mutation and ensure no other mutations were introduced by sending the entire channel-coding region for DNA sequencing.
-
Cell Culture: Culture Human Embryonic Kidney (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfection:
-
Plate HEK293T cells in 35 mm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with the plasmid DNA for either wild-type or mutant Nav1.2 and a reporter plasmid (e.g., encoding Green Fluorescent Protein, GFP) using a lipid-based transfection reagent like Lipofectamine 3000. The GFP allows for easy identification of transfected cells.
-
Incubate for 24-48 hours before electrophysiological recordings.
-
-
Preparation: Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope. Perfuse with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose (pH 7.4).
-
Pipette Solution: Prepare an internal pipette solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES (pH 7.2).
-
Recording:
-
Identify GFP-positive cells for recording.
-
Use a glass micropipette (resistance 2-4 MΩ) to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -100 mV. Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
-
Drug Application: After establishing a stable baseline recording, perfuse the bath with the external solution containing various concentrations of this compound. Measure the peak inward sodium current at each concentration.
-
Data Analysis: Plot the percentage inhibition of the sodium current against the this compound concentration. Fit the data with a Hill equation to determine the IC₅₀ value for both wild-type and mutant channels. A significant increase in the IC₅₀ for the mutant channel would support the hypothesis that the mutated residue is involved in this compound binding.
References
- 1. Synthesis and pharmacological evaluation of a major metabolite of this compound, a potent anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relation of plasma and brain concentrations of the anticonvulsant this compound to its pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety Profile of Ameltolide versus Standard Antiepileptic Drugs
This guide provides a comparative analysis of the preclinical safety profile of Ameltolide, a novel anticonvulsant, with three established antiepileptic drugs (AEDs): Phenytoin, Carbamazepine, and Valproate. The data presented is compiled from published toxicology studies to assist researchers, scientists, and drug development professionals in evaluating the relative safety of these compounds.
Quantitative Safety Data Summary
The following tables summarize key findings from developmental and subchronic toxicity studies conducted on this compound and the comparator drugs. These data provide a quantitative basis for comparing their safety profiles.
Table 1: Developmental Toxicity Data
| Compound | Species | Dosing Regimen | NOEL (Maternal Toxicity) | NOEL (Developmental Toxicity) | Key Developmental Toxicities Observed |
| This compound | Rat | 10, 25, 50 mg/kg/day (Gestation Days 6-17) | 10 mg/kg/day | 25 mg/kg/day | Depressed fetal body weight at 50 mg/kg/day.[1] |
| Rabbit | 25, 50, 100 mg/kg/day (Gestation Days 6-18) | 25 mg/kg/day | 25 mg/kg/day | Depressed fetal viability and body weight, shortened digits, and incomplete ossification at 100 mg/kg/day. Weakly teratogenic.[1] | |
| Phenytoin | Rhesus Macaque | 60-600 mg/kg/day (Gestation Days 21-50) | Not explicitly stated, but dose-dependent maternal toxicity observed. | Not explicitly stated, but increased embryonic loss observed. | No teratogenic effects were reported, but there was an increase in embryonic loss.[2] |
| Carbamazepine | Wistar Rat | 25, 50, 100 mg/kg/day (Gestation Days 5-19) | Not explicitly stated. | < 25 mg/kg/day | Increased fetal malformations (dilation of brain ventricles and ureters, bent and nodulated ribs) at 50 and 100 mg/kg/day.[3] |
| Mouse | 8.75, 22.75, 52.5, 65 mg/day (Gestation Period) | Not explicitly stated. | < 8.75 mg/day | Growth retardation and neurodevelopmental toxicity at higher doses, including spina bifida, meromelia, and anencephaly.[4] | |
| Valproate | Human | Therapeutic Doses | Not applicable. | No established threshold dose below which no risk exists. | Increased risk of major congenital malformations (e.g., neural tube defects), developmental delays, lower intellectual abilities, and an increased risk of autism spectrum disorder and ADHD in children exposed in-utero. |
Table 2: Subchronic Toxicity Data
| Compound | Species | Dosing Regimen | NOAEL | Key Toxicities Observed |
| This compound | Rhesus Monkey | 5, 10, 20, 45, 100 mg/kg/day (3 months) | 20 mg/kg/day | Deaths at 45 and 100 mg/kg/day. Clinical signs at 100 mg/kg included convulsions, diarrhea, weakness, and ataxia. Increased methemoglobin at 45 and 100 mg/kg. No specific target organ toxicity on histology. |
| Phenytoin | Human (Chronic Use) | Therapeutic Doses | Not applicable. | Gingival hyperplasia, hypersensitivity rash, folate deficiency, peripheral neuropathy, and bone marrow suppression. Acute toxicity can lead to ataxia, nystagmus, and slurred speech. |
Experimental Protocols
Detailed methodologies for the key toxicological studies cited are outlined below.
Developmental Toxicology Studies
The developmental toxicity of this compound was evaluated in rats and rabbits. In these studies, pregnant animals were administered the test compound during the period of organogenesis.
-
Test System:
-
Species: Sprague-Dawley rats and New Zealand White rabbits.
-
Animal Model: Naturally mated, pregnant females.
-
-
Dosing:
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration: Gestation days 6-17 for rats and 6-18 for rabbits.
-
Dose Levels (this compound):
-
Rats: 0, 10, 25, or 50 mg/kg/day.
-
Rabbits: 0, 25, 50, or 100 mg/kg/day.
-
-
-
Endpoints Evaluated:
-
Maternal: Body weight, clinical signs of toxicity, and post-mortem examination.
-
Fetal: Viability, body weight, and external, visceral, and skeletal malformations.
-
Key Metrics: No-Observed-Effect Level (NOEL) for maternal and developmental toxicity.
-
For the comparator drugs, similar study designs are employed in regulatory developmental toxicity testing. For instance, the study on carbamazepine in Wistar rats involved oral gavage from gestation days 5-19, with evaluations of maternal and fetal parameters on gestation day 20.
Subchronic Toxicity Studies
The subchronic toxicity of this compound was assessed in rhesus monkeys to understand its effects following repeated administration.
-
Test System:
-
Species: Young adult Rhesus monkeys.
-
-
Dosing:
-
Route of Administration: Oral via nasogastric intubation.
-
Vehicle: 10% aqueous acacia.
-
Frequency: Daily.
-
Duration: 3 months.
-
Dose Levels (this compound): 5, 10, 20, 45, and 100 mg/kg/day.
-
-
Endpoints Evaluated:
-
Clinical signs of toxicity, body weight, food consumption, hematology, clinical chemistry, and gross and microscopic pathology.
-
Pharmacokinetic parameters were also assessed.
-
Key Metric: No-Observed-Adverse-Effect Level (NOAEL).
-
Mechanism of Action and Signaling Pathway
This compound is suggested to have a phenytoin-like mechanism of action, which primarily involves the modulation of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in neurons. In epilepsy, hyperexcitability of neurons is a key pathological feature. Anticonvulsants like this compound, Phenytoin, and Carbamazepine stabilize the inactive state of voltage-gated sodium channels, thereby reducing the repetitive firing of neurons and preventing seizure propagation. Valproate also interacts with sodium channels, but has a broader mechanism of action that includes effects on GABAergic and glutamatergic neurotransmission.
The following diagram illustrates the mechanism of action of anticonvulsant drugs targeting voltage-gated sodium channels.
References
- 1. This compound. I: Developmental toxicology studies of a novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental toxicity and pharmacokinetics of phenytoin in the rhesus macaque: an interspecies comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Embryo-fetal developmental toxicity of carbamazepine administered orally in wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Ameltolide in a Laboratory Setting
Key Chemical and Safety Data
As Ameltolide is a 4-aminobenzamide derivative, the safety profile of related compounds can offer insights into its handling. The following table summarizes key safety information for 4-aminobenzamide, which should be considered as potential hazards for this compound in the absence of specific data.
| Hazard Category | GHS Hazard Statement | Precautionary Statement Examples |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on best practices for the disposal of research chemicals and pharmaceuticals.
-
Waste Identification and Classification :
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Personal Protective Equipment (PPE) :
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
-
Waste Collection and Storage :
-
Collect solid this compound waste in a clearly labeled, sealed, and compatible waste container.
-
For solutions containing this compound, use a labeled, leak-proof container.
-
The label should clearly state "Hazardous Waste" and "this compound".
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Disposal Request and Pickup :
-
Contact your institution's EHS department to arrange for the disposal of the this compound waste.
-
Provide them with all necessary information about the waste, including its composition and quantity.
-
Follow their specific procedures for waste pickup and documentation.
-
-
Spill Management :
-
In case of a spill, immediately alert personnel in the area.
-
For minor spills of solid this compound, use dry clean-up procedures to avoid generating dust. Place the collected material in a labeled hazardous waste container.[1]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in the waste container.
-
Ensure the area is well-ventilated.
-
For major spills, evacuate the area and contact your EHS department immediately.
-
Logical Workflow for Chemical Waste Disposal
The proper disposal of any laboratory chemical, including this compound, follows a logical workflow to ensure safety and compliance. The following diagram illustrates this process.
Regulatory Compliance
It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal.[1] These regulations are in place to protect both human health and the environment. Your institution's EHS department is the primary resource for ensuring compliance with these regulations. Always consult with them before disposing of any chemical waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ameltolide
FOR IMMEDIATE USE BY RESEARCH PERSONNEL
This document provides essential safety and logistical information for laboratory professionals engaged in research and development involving Ameltolide. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent anticonvulsant compound, thereby minimizing occupational exposure and environmental impact.
Personal Protective Equipment (PPE) for Handling this compound
Due to its potent biological activity and the absence of a comprehensive public safety profile, a cautious approach is mandated when handling this compound. The following personal protective equipment is required to establish a primary barrier against exposure.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination. |
| Body Protection | Lab Coat | Disposable, solid-front, long-sleeved lab coat. | Protects skin and personal clothing from spills and contamination. |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 standards. | Protects eyes from splashes of solutions or airborne particles. |
| Face Protection | Face Shield | To be worn over safety goggles. | Recommended when there is a significant risk of splashes, such as during bulk handling or solution preparation. |
| Respiratory Protection | N95 Respirator | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment when working with this compound.
Engineering Controls:
-
Chemical Fume Hood: All weighing and initial dilutions of solid this compound must be performed in a certified chemical fume hood to control airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Procedural Steps:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of solid this compound in the fume hood. Use anti-static weigh paper or a tared container to minimize dispersal of the powder.
-
Solubilization: Add the solvent to the solid this compound in a closed container within the fume hood. Gently agitate to dissolve.
-
Handling Solutions: Once in solution, this compound can be handled on the bench with appropriate PPE, minimizing the risk of aerosolization.
-
Decontamination: After each procedure, decontaminate all surfaces and equipment that may have come into contact with this compound. A suitable decontamination solution (e.g., 1% sodium hypochlorite followed by 70% ethanol) should be used.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including used PPE, weigh paper, and contaminated labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour this compound solutions down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Waste Pickup: All hazardous waste must be disposed of through the institution's official hazardous waste management program.
Quantitative Safety Data Summary
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, developmental toxicology studies provide valuable data for risk assessment.
| Parameter | Value | Species | Notes |
| No-Observed-Effect Level (NOEL) - Adult Toxicity | 10 mg/kg/day | Rat | Based on developmental toxicity studies.[1] |
| No-Observed-Effect Level (NOEL) - Developmental Toxicity | 25 mg/kg/day | Rat | [1] |
| No-Observed-Effect Level (NOEL) - Adult and Developmental Toxicity | 25 mg/kg/day | Rabbit | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for the preparation of a stock solution, a common procedure in a research setting.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Spatula
-
Weigh paper or boat
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials with screw caps
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Don all required personal protective equipment as specified in the PPE table.
-
Perform all initial handling of solid this compound within a certified chemical fume hood.
-
Place a piece of weigh paper on the analytical balance and tare.
-
Carefully weigh 2.40 mg of this compound onto the weigh paper.
-
Transfer the weighed this compound into a sterile microcentrifuge tube.
-
Using a calibrated pipettor, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Securely cap the tube and vortex thoroughly until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Label the tube clearly with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the stock solution at -20°C or as recommended for the specific research application.
-
Decontaminate all surfaces and equipment used.
-
Dispose of all contaminated waste according to the established disposal plan.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
